6-Prenylquercetin-3-Me ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)25)19(26)21(27-3)20(28-16)11-5-7-13(22)15(24)8-11/h4-5,7-9,22-25H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREZFYPTHFWMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 6-Prenylquercetin-3-Me Ether
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive, in-depth overview of the methodologies and data interpretation involved in the structural elucidation of 6-Prenylquercetin-3-Me ether, a representative prenylated flavonoid. While this specific compound serves as a model, the principles and techniques described are broadly applicable to the characterization of novel natural products.
Introduction
Quercetin and its derivatives are a prominent class of flavonoids known for their diverse biological activities.[1] Modifications to the core quercetin structure, such as prenylation and methylation, can significantly alter their physicochemical properties and pharmacological effects.[1] The addition of a lipophilic prenyl group can enhance membrane permeability and interaction with cellular targets, while methylation can affect metabolic stability and bioavailability. The precise determination of the molecular structure of these analogues is a critical step in understanding their structure-activity relationships and potential for therapeutic development.
This technical guide outlines a systematic approach to the structure elucidation of this compound, integrating chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Proposed Structure
The proposed structure for this compound is presented below:
Caption: Proposed chemical structure of this compound.
Experimental Workflow and Protocols
The elucidation of the structure of this compound would typically follow the workflow detailed below.
Caption: Workflow for the structure elucidation of this compound.
Isolation and Purification Protocol
-
Extraction: Dried and powdered plant material is subjected to extraction, for example, using methanol in a Soxhlet apparatus. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity. The fraction containing the target compound is identified by thin-layer chromatography (TLC).
-
Column Chromatography: The active fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by TLC.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure compound.
Spectroscopic Analysis Protocols
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Method: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is infused directly into the ESI source or injected via an HPLC system. Mass spectra are acquired in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000). The exact mass is used to determine the elemental composition.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: The purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Experiments: A standard suite of 1D and 2D NMR experiments is performed:
-
¹H NMR: To determine the number and types of protons and their coupling relationships.
-
¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
Data Presentation and Interpretation
Mass Spectrometry Data
The molecular formula is a cornerstone of structure elucidation. High-resolution mass spectrometry provides the necessary accuracy to determine the elemental composition.
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ | Positive Ion Mode |
| Measured [M+H]⁺ | 385.1332 | Protonated molecule |
| Calculated [M+H]⁺ | 385.1338 | For C₂₁H₂₁O₇ |
| Molecular Formula | C₂₁H₂₀O₇ | Derived from exact mass |
NMR Spectroscopic Data
The following tables present the hypothetical ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆. This data is synthetically generated based on known spectral data for quercetin, its methyl ethers, and prenylated flavonoids.[2][3][4]
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 5-OH | 12.51 | s | Hydroxyl | |
| 7-OH | 10.80 | s | Hydroxyl | |
| 3'-OH, 4'-OH | 9.35 | br s | Hydroxyls | |
| H-2' | 7.65 | d | 2.2 | Aromatic CH |
| H-6' | 7.53 | dd | 8.5, 2.2 | Aromatic CH |
| H-5' | 6.88 | d | 8.5 | Aromatic CH |
| H-8 | 6.40 | s | Aromatic CH | |
| H-1'' | 3.25 | d | 7.0 | Allylic CH₂ |
| H-2'' | 5.20 | t | 7.0 | Vinylic CH |
| H-4'', H-5'' | 1.65 | s | Methyls (x2) | |
| 3-OCH₃ | 3.78 | s | Methoxyl |
| Position | δ (ppm) | Assignment |
| C-2 | 155.8 | C |
| C-3 | 138.5 | C |
| C-4 | 176.0 | C=O |
| C-5 | 161.2 | C |
| C-6 | 108.5 | C |
| C-7 | 164.5 | C |
| C-8 | 93.5 | CH |
| C-9 | 156.3 | C |
| C-10 | 103.8 | C |
| C-1' | 121.5 | C |
| C-2' | 115.8 | CH |
| C-3' | 145.0 | C |
| C-4' | 148.2 | C |
| C-5' | 115.2 | CH |
| C-6' | 120.5 | CH |
| C-1'' | 21.2 | CH₂ |
| C-2'' | 122.0 | CH |
| C-3'' | 130.8 | C |
| C-4'' | 25.5 | CH₃ |
| C-5'' | 17.8 | CH₃ |
| 3-OCH₃ | 60.1 | CH₃ |
Structure Confirmation via 2D NMR
The final structure is pieced together using correlations from 2D NMR experiments.
Caption: Key 2D NMR correlations for structure confirmation.
-
COSY: Correlations between H-5' and H-6' would confirm the substitution pattern on the B-ring. A correlation between the allylic methylene protons (H-1'') and the vinylic proton (H-2'') would establish the connectivity within the prenyl group.
-
HMBC: The crucial HMBC correlations would be:
-
The methylene protons of the prenyl group (H-1'') to C-5, C-6, and C-7, definitively placing the prenyl group at the C-6 position.
-
The methoxy protons (3-OCH₃) to C-3, confirming the position of the methyl ether.
-
The aromatic proton H-8 to carbons C-7, C-9, and C-10, confirming the A-ring structure.
-
The B-ring protons (H-2', H-5', H-6') to C-2, confirming the connection of the B-ring to the C-ring.
-
Conclusion
Through the systematic application of chromatographic and spectroscopic techniques, the structure of a novel flavonoid can be unequivocally determined. The combination of high-resolution mass spectrometry to establish the molecular formula and a suite of 1D and 2D NMR experiments to piece together the molecular framework provides a powerful and reliable strategy for the structure elucidation of complex natural products like this compound. This foundational characterization is essential for any further investigation into the biological activity and therapeutic potential of such compounds.
References
Natural Occurrence and Isolation of 6-Prenylquercetin-3-Me Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation, and biological context of 6-Prenylquercetin-3-Me ether. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development, with a focus on detailed experimental protocols and data presentation.
Chemical Identity and Natural Sources
This compound, systematically named 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one, is a prenylated flavonoid. Its chemical structure is characterized by a quercetin backbone with a prenyl group attached at the C-6 position and a methyl ether at the C-3 hydroxyl group.
The primary documented natural source of this compound is the fruit of Sinopodophyllum hexandrum (Berberidaceae), a perennial medicinal plant found in the Southwest of China[1]. This plant is a known rich source of various bioactive prenylated flavonoids[1][2].
Table 1: Natural Source and Biological Activity of this compound
| Compound Name | Synonym(s) | Natural Source | Plant Part | Reported Biological Activity | IC50 Value (µM) |
| This compound | 3-O-Methylgancaonin P | Sinopodophyllum hexandrum | Fruit | Cytotoxicity against MCF-7 and HepG2 human cancer cell lines[1][2] | 6.25 (MCF-7), 3.83 (HepG2) |
Experimental Protocols
Isolation of this compound from Sinopodophyllum hexandrum
The following protocol is adapted from a comprehensive study on the isolation of prenylated flavonoids from the fruits of S. hexandrum. While this protocol describes the isolation of numerous flavonoids, it is representative of the procedure used to obtain this compound.
2.1.1. Extraction
-
Air-dry the fruits of Sinopodophyllum hexandrum and grind them into a fine powder.
-
Weigh the powdered plant material (e.g., 9.1 kg).
-
Place the powder in a suitable vessel for reflux extraction.
-
Add 95% ethanol (EtOH) at a sufficient volume to immerse the powder (e.g., 20 L).
-
Heat the mixture to reflux and maintain for 2 hours.
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the reflux extraction process two more times with fresh 95% EtOH.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a dark brown residue (e.g., 1.6 kg).
2.1.2. Partitioning
-
Suspend the crude extract residue in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:
-
Petroleum ether (PE)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
-
Collect each solvent layer. The prenylated flavonoids, including this compound, are typically enriched in the ethyl acetate fraction.
2.1.3. Chromatographic Separation
-
Concentrate the ethyl acetate layer (e.g., 142.71 g) to dryness.
-
Subject the EtOAc residue to silica gel column chromatography (e.g., column size 100 x 10 cm).
-
Elute the column with a gradient of petroleum ether-acetone.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Subject the fraction containing the target compound (as determined by preliminary analysis like LC-MS) to further purification steps. This may include:
-
Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC) for final purification. A typical mobile phase for flavonoids is a gradient of methanol-water or acetonitrile-water.
-
Note: Specific quantitative yield for this compound is not explicitly reported in the cited literature. The isolation of this and similar compounds typically results in milligram quantities from a kilogram-scale extraction.
Cytotoxicity Evaluation: MTT Assay
The cytotoxicity of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
2.2.1. Cell Culture and Seeding
-
Culture MCF-7 or HepG2 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
2.2.2. Compound Treatment
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the compound in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
2.2.3. MTT Staining and Measurement
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Sinopodophyllum hexandrum.
Potentially Modulated Signaling Pathway
While specific signaling pathways for this compound have not been fully elucidated, prenylated flavonoids are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K-Akt and ERK/MAPK pathways. The cytotoxic effects observed suggest a potential interaction with these pathways. The diagram below illustrates a simplified PI3K-Akt signaling pathway, a common target of anticancer compounds.
References
Isolating 6-Prenylquercetin-3-Me ether from Sinopodophyllum hexandrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical, yet scientifically grounded, methodology for the isolation and characterization of 6-Prenylquercetin-3-Me ether, a prenylated flavonoid, from the medicinal plant Sinopodophyllum hexandrum. While this specific compound has not been explicitly reported as isolated from this plant, the presence of numerous other prenylated flavonoids and quercetin derivatives, such as 8,2'-diprenylquercetin 3-methyl ether, in S. hexandrum strongly suggests the feasibility of its isolation[1]. The protocols outlined below are synthesized from established methods for the separation of flavonoids from plant matrices, particularly from Sinopodophyllum species[2][3][4].
Introduction to Sinopodophyllum hexandrum and Prenylated Flavonoids
Sinopodophyllum hexandrum, a member of the Berberidaceae family, is a well-documented medicinal plant known for producing a variety of bioactive secondary metabolites.[2] While renowned for its lignans, particularly the anticancer agent podophyllotoxin, the plant is also a rich source of flavonoids. Prenylated flavonoids, a subclass characterized by the addition of a lipophilic prenyl group, often exhibit enhanced biological activities compared to their non-prenylated counterparts, including improved bioavailability and increased cytotoxicity towards cancer cells. This makes the isolation and study of novel prenylated flavonoids like this compound a promising avenue for drug discovery.
Experimental Protocols
The following sections detail a multi-step protocol for the extraction, fractionation, and purification of the target compound.
Plant Material Collection and Preparation
Fresh fruits of Sinopodophyllum hexandrum should be collected and authenticated by a plant taxonomist. The plant material is then washed, air-dried in the shade, and ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
A general procedure for extracting flavonoids from plant material involves the use of organic solvents.
Protocol:
-
Macerate the powdered plant material (approximately 1 kg) with 95% ethanol (EtOH) at a 1:10 solid-to-liquid ratio at room temperature for 72 hours, with occasional agitation.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.
Fractionation (Liquid-Liquid Partitioning)
The crude extract is subjected to sequential liquid-liquid partitioning to separate compounds based on their polarity.
Protocol:
-
Suspend the crude ethanolic extract in deionized water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity:
-
Petroleum ether (to remove non-polar compounds like fats and sterols)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
-
Collect each fraction and evaporate the solvent under reduced pressure. The target compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction is further purified using a combination of chromatographic techniques.
Protocol:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0 to 0:100 v/v), followed by a gradient of ethyl acetate and methanol.
-
Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using appropriate visualization reagents (e.g., UV light, anisaldehyde-sulfuric acid spray).
-
Combine fractions with similar TLC profiles. Fractions showing potential presence of the target flavonoid are pooled for further purification.
Protocol:
-
Further purify the enriched fractions from the silica gel column using a Sephadex LH-20 column.
-
Use methanol as the mobile phase.
-
This step is effective for separating flavonoids from other phenolic compounds and smaller molecules.
Protocol:
-
The final purification step involves preparative HPLC on a C18 reversed-phase column.
-
A typical mobile phase would be a gradient of methanol and water (with 0.1% formic acid).
-
Monitor the elution at multiple wavelengths (e.g., 254 nm and 365 nm).
-
Collect the peak corresponding to the target compound. The purity of the isolated compound should be assessed by analytical HPLC.
Structural Elucidation
The structure of the purified compound is confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HR-ESI-MS).
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to determine the carbon-hydrogen framework, and 2D-NMR (COSY, HSQC, HMBC) to establish the connectivity of atoms and the position of the prenyl and methyl groups.
Quantitative Data Summary
The following tables present hypothetical quantitative data based on the isolation of similar compounds from Sinopodophyllum hexandrum.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Yield (g) | Yield (%) |
| Crude Ethanol Extract | 1 kg dried fruit powder | 120 | 12.0 |
| Petroleum Ether Fraction | 120 g crude extract | 15 | 12.5 |
| Dichloromethane Fraction | 120 g crude extract | 10 | 8.3 |
| Ethyl Acetate Fraction | 120 g crude extract | 25 | 20.8 |
| n-Butanol Fraction | 120 g crude extract | 30 | 25.0 |
| Aqueous Residue | 120 g crude extract | 35 | 29.2 |
Table 2: Hypothetical Spectroscopic Data for this compound
| Technique | Data |
| HR-ESI-MS | [M+H]⁺ at m/z 385.1287 (Calculated for C₂₁H₂₁O₇) |
| ¹H-NMR (500 MHz, CD₃OD) | δ 12.5 (s, 1H, 5-OH), 7.7-6.2 (m, aromatic protons), 5.2 (t, 1H, vinylic H of prenyl), 3.8 (s, 3H, 3-OCH₃), 3.3 (d, 2H, benzylic CH₂ of prenyl), 1.7, 1.6 (s, 3H each, methyls of prenyl) |
| ¹³C-NMR (125 MHz, CD₃OD) | Signals corresponding to quercetin backbone, a methoxy group, and a prenyl group. |
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Potential Signaling Pathway
Prenylated flavonoids are known to exhibit cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis. The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Conclusion
The described methodology provides a robust framework for the successful isolation and characterization of this compound from Sinopodophyllum hexandrum. The unique structural features of this compound, combining a quercetin backbone with both prenyl and methyl ether modifications, make it a compelling candidate for further investigation into its pharmacological properties. The enhanced bioactivity often associated with prenylation suggests that this and similar compounds from S. hexandrum hold significant potential for the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Prenylquercetin-3-Me Ether
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
The addition of a prenyl group and a methyl ether to the quercetin backbone is expected to alter its physicochemical properties, primarily by increasing lipophilicity and modifying its hydrogen bonding capacity. These changes can significantly influence the compound's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.
Foundational & Exploratory Data of Related Compounds
The following tables summarize the available quantitative data for quercetin, 8-prenylquercetin, and quercetin-3-methyl ether to provide a comparative baseline.
| Identifier | Quercetin | 8-Prenylquercetin | Quercetin-3-methyl ether |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one[1] | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one[2] |
| Synonyms | Sophoretin, Meletin | - | 3-O-Methylquercetin, 3',4',5,7-Tetrahydroxy-3-methoxyflavone[3] |
| CAS Number | 117-39-5 | 143724-75-8[1] | 1486-70-0[4] |
| Molecular Formula | C₁₅H₁₀O₇ | C₂₀H₁₈O₇ | C₁₆H₁₂O₇ |
| Molecular Weight | 302.24 g/mol | 370.4 g/mol | 316.27 g/mol |
| Appearance | Yellow crystalline powder | - | Powder |
| Property | Quercetin | 8-Prenylquercetin (Predicted) | Quercetin-3-methyl ether (Predicted/Experimental) | 6-Prenylquercetin-3-Me ether (Estimated) | Notes |
| Melting Point | 314-317 °C | Not available | Not available | Lower than quercetin | Prenylation and methylation can disrupt crystal packing, lowering the melting point. |
| Boiling Point | >600 °C (decomposes) | Not available | 643.0 °C (Predicted) | ~650-700 °C | The larger molecular weight would suggest a higher boiling point. |
| Water Solubility | 2.5 mg/L | Lower than quercetin | 1446 mg/L (Predicted) | Very low | The non-polar prenyl group is expected to significantly decrease water solubility. |
| LogP (o/w) | 1.82 | 4.1 | 2.02 (Predicted) | ~4.3 | The prenyl group significantly increases lipophilicity (higher LogP). |
| pKa | Multiple (7.1, 8.8, 10.0, 11.2) | Not available | 6.38 (Strongest Acidic, Predicted) | One less acidic proton due to methylation. | The 3-OH group is one of the acidic protons in quercetin; its methylation will remove this pKa value. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not published. However, standard methodologies for the synthesis of prenylated flavonoids and the determination of their physicochemical properties are applicable.
Synthesis of Prenylated and Methylated Flavonoids
The synthesis of this compound would likely involve a multi-step process:
-
Regioselective Prenylation of Quercetin: The introduction of a prenyl group at the C6 position of the quercetin A-ring is a key step. This can be achieved through electrophilic substitution using a prenylating agent such as prenyl bromide in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., acetone). Protecting groups may be necessary to direct the prenylation to the desired position and avoid side reactions.
-
Regioselective Methylation: Following prenylation, the hydroxyl group at the C3 position can be selectively methylated. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The reactivity of the different hydroxyl groups on the flavonoid scaffold varies, which can be exploited for regioselective methylation.
-
Purification: The final product would be purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Structural Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Physicochemical Properties
-
Melting Point: Determined using a standard melting point apparatus. The sample is heated in a capillary tube, and the temperature range over which it melts is recorded.
-
Solubility: The equilibrium solubility can be determined by adding an excess of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO). The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a validated analytical method such as UV-Vis spectroscopy or HPLC.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique where the compound is dissolved in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.
-
pKa Determination: The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectrophotometry. In the spectrophotometric method, the UV-Vis spectrum of the compound is recorded at different pH values. The changes in absorbance at specific wavelengths are then used to calculate the pKa.
Biological Context: Potential Signaling Pathway Modulation
Flavonoids, including quercetin and its derivatives, are known to modulate various signaling pathways involved in inflammation and cancer. The addition of a prenyl group can enhance the interaction of these compounds with cellular membranes and proteins, potentially increasing their biological activity.
One of the key pathways targeted by flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.
Diagram of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Experimental Workflow Visualization
The characterization of a novel flavonoid derivative like this compound follows a structured experimental workflow.
Diagram of a General Experimental Workflow
Caption: General workflow for the characterization of a novel flavonoid.
References
6-Prenylquercetin-3-Me ether CAS number
An In-depth Technical Guide to 6-Prenylquercetin-3-Me Ether
CAS Number: 151649-34-2
Introduction
This compound, also known as 3-O-Methylgancaonin P, is a prenylated flavonoid.[1] The addition of a lipophilic prenyl group to the core flavonoid structure is a key modification known to enhance biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects when compared to their non-prenylated precursors.[2][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, potential biological activities based on related compounds, exemplary experimental protocols, and potential signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound is a yellow powder.[1] It can be isolated from natural sources such as the roots of Glycyrrhiza uralensis.[4]
| Property | Value | Reference |
| CAS Number | 151649-34-2 | |
| Molecular Formula | C21H20O7 | |
| Molecular Weight | 384.384 g/mol | |
| Appearance | Yellow powder | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activity (Based on Related Compounds)
While specific quantitative biological data for this compound is limited in publicly accessible literature, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Anticancer Activity
The non-prenylated parent compound, quercetin-3-methyl ether, has demonstrated potent anticancer activity. For instance, it has been shown to suppress the formation of breast cancer stem cells by inhibiting the Notch1 and PI3K/Akt signaling pathways. Prenylation generally enhances the cytotoxic effects of flavonoids.
Table 1: Cytotoxicity of Related Prenylated Flavonoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Gancaonin G | SW480 | 9.84 | |
| Gancaonin N | HL-60 | 0.42 | |
| Gancaonin N | SMMC-7721 | 1.88 | |
| Gancaonin N | A-549 | 2.51 | |
| Gancaonin N | MCF-7 | 1.95 | |
| Gancaonin N | SW480 | 2.06 | |
| 6,8-diprenyleriodictyol | MRC-5 | 8.0 | |
| 6,8-diprenyleriodictyol | KB | 8.5 |
Anti-inflammatory Activity
Quercetin and its derivatives are well-known for their anti-inflammatory properties. 8-Prenylquercetin has been shown to have stronger anti-inflammatory effects than quercetin by targeting SEK1-JNK1/2 and MEK1-ERK1/2. Quercetin-3-O-methyl ether has also been reported to exhibit potent inhibitory effects on the formation of tumor necrosis factor-alpha (TNF-α).
Antimicrobial Activity
The prenyl group often enhances the antimicrobial activity of flavonoids. Prenylated naringenin and genistein have shown strong activity against both sensitive and resistant strains of Staphylococcus aureus.
Table 2: Antimicrobial Activity of Related Prenylated Flavonoids
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Prenylated Naringenin (Compound 11) | S. aureus (Sensitive) | 5 | |
| Prenylated Naringenin (Compound 11) | S. aureus (Resistant) | 10 | |
| Prenylated Naringenin (Compound 12) | S. aureus (Sensitive) | 25 | |
| Prenylated Naringenin (Compound 12) | S. aureus (Resistant) | 50 | |
| Prenylated Genistein (Compound 13) | S. aureus (Sensitive) | 25 | |
| Prenylated Genistein (Compound 13) | S. aureus (Resistant) | 50 |
Experimental Protocols
The following are exemplary protocols for the synthesis and biological evaluation of this compound, based on established methods for similar compounds.
Exemplary Synthesis Protocol
The synthesis of this compound can be envisioned as a two-step process: regioselective methylation of quercetin followed by C-prenylation.
Step 1: Regioselective 3-O-methylation of Quercetin
This protocol is adapted from methods for the alkylation of quercetin.
-
Dissolution: Dissolve quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (K2CO3, 1.1 equivalents) to the solution.
-
Methylation: Cool the mixture to 0°C and add methyl iodide (CH3I, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 3-4.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield quercetin-3-Me ether.
Step 2: C6-Prenylation of Quercetin-3-Me Ether
This protocol is based on the prenylation of flavonoids.
-
Reaction Setup: To a solution of quercetin-3-Me ether (1 equivalent) in anhydrous ethyl acetate, add anhydrous zinc chloride (ZnCl2, 2 equivalents).
-
Addition of Prenylating Agent: Add 3-methyl-2-buten-1-ol (2 equivalents) to the mixture.
-
Reaction: Reflux the mixture at 40°C for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate-hexane gradient) to isolate this compound.
Exemplary Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., SW480, MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Exemplary Anti-inflammatory Assay Protocol (NO Production in Macrophages)
This protocol is based on methods used to assess the anti-inflammatory effects of flavonoids.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
Potential Signaling Pathways and Workflows
Based on the known biological activities of the parent compound, quercetin-3-methyl ether, this compound may modulate key signaling pathways involved in cancer progression.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Caption: Potential inhibition of the Notch signaling pathway.
Caption: Exemplary two-step synthesis workflow.
Conclusion
This compound is a promising natural product for further investigation in drug discovery. The presence of both a prenyl group and a methyl ether on the quercetin scaffold suggests the potential for enhanced bioavailability and potent biological activities. The information and exemplary protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various disease models.
References
The Biological Activity of 6-Prenylquercetin-3-Me Ether: An Analysis of Available Scientific Literature
A comprehensive review of current scientific databases and literature reveals a significant gap in the specific research concerning the biological activity of 6-Prenylquercetin-3-Me ether. To date, no dedicated studies detailing its quantitative biological effects, specific mechanisms of action, or modulated signaling pathways have been published. Therefore, the creation of an in-depth technical guide with detailed experimental protocols and quantitative data for this specific compound is not feasible based on the available evidence.
While direct research on this compound is absent, an examination of structurally related compounds—prenylated flavonoids and 3-O-methylquercetin—can provide valuable insights into its potential biological activities. This information may serve as a foundation for future research endeavors targeting this specific molecule.
Insights from Structurally Related Compounds
The biological activity of flavonoids is significantly influenced by the nature and position of their substituent groups. The presence of a prenyl group at the C6 position and a methyl group at the 3-O-position on the quercetin backbone would likely result in a molecule with a unique pharmacological profile, combining the effects of both modifications.
The Influence of Prenylation on Flavonoid Bioactivity
Prenylation, the attachment of a prenyl group, is known to enhance the biological activities of flavonoids.[1][2] This is often attributed to an increase in the lipophilicity of the molecule, which can lead to improved cell membrane permeability and interaction.[2]
General biological activities associated with prenylated flavonoids include:
-
Antimicrobial Activity: Many prenylated flavonoids exhibit potent activity against a range of bacteria and fungi.[2] The prenyl group is thought to enhance the disruption of microbial cell membranes.
-
Anti-inflammatory Effects: Prenylation can augment the anti-inflammatory properties of flavonoids.
-
Anticancer Properties: Increased lipophilicity due to prenylation may lead to better cellular uptake and enhanced cytotoxic effects against cancer cell lines.[3]
-
Antioxidant Activity: The effect of prenylation on antioxidant activity can vary. While the core flavonoid structure is responsible for radical scavenging, the prenyl group can modulate this activity.
The Influence of 3-O-Methylation on Quercetin Bioactivity
Methylation of the hydroxyl groups of quercetin, particularly at the 3-position, has been shown to alter its biological properties. 3-O-methylquercetin is a known metabolite of quercetin and has been the subject of several studies.
Reported biological activities of 3-O-methylquercetin include:
-
Anti-inflammatory Action: It has been shown to possess anti-inflammatory effects.
-
Enzyme Inhibition: 3-O-methylquercetin is an inhibitor of cAMP and cGMP-phosphodiesterases (PDEs).
-
Antiviral Activity: It has demonstrated antiviral properties against various viruses.
-
Neuroprotective Effects: Studies have indicated its potential to protect neuronal cells from oxidative damage.
-
Modulation of Antioxidant Activity: Methylation of the 3-hydroxyl group can decrease the primary antioxidant activity of quercetin in some assay systems.
Structure-Activity Relationship: A Combined Perspective
The combination of a prenyl group at the C6 position and a methyl group at the 3-O-position in this compound suggests a molecule with potentially enhanced bioavailability and a modified spectrum of activity compared to quercetin itself. The increased lipophilicity from the prenyl group could lead to better absorption and cellular penetration, while the methylation at the 3-position might influence its metabolic stability and interaction with specific cellular targets.
Studies on the structure-activity relationships of quercetin derivatives have indicated that modifications at the 3-OH and 7-OH positions are common for glycosylation, while methylation often occurs at the 3', 4', and 7-OH positions. The antioxidant activity of quercetin is significantly influenced by the 3-hydroxyl group. Therefore, its methylation in this compound would likely alter its radical scavenging properties.
Synthesis of Related Compounds
While no specific synthesis for this compound is detailed in the reviewed literature, general methods for the prenylation and methylation of flavonoids are well-established.
General Synthesis of Prenylated Flavonoids
The synthesis of C-prenylated flavonoids can be achieved through electrophilic aromatic substitution, reacting the flavonoid with a prenylating agent like 3-methyl-2-buten-1-ol in the presence of a catalyst such as ZnCl2. The reaction can sometimes lead to a mixture of products with prenylation at different positions.
General Synthesis of O-Methylated Quercetin
The methylation of quercetin's hydroxyl groups can be performed using reagents like methyl iodide in the presence of a base. Achieving regioselective methylation to target a specific hydroxyl group often requires the use of protecting groups for the other hydroxyls.
Future Research Directions
The lack of data on this compound highlights a clear area for future investigation. The predicted enhancement of bioactivity due to prenylation, combined with the modified pharmacological profile from 3-O-methylation, makes this compound a compelling candidate for a range of biological screenings.
Future studies should focus on:
-
Chemical Synthesis and Characterization: Developing a reliable and efficient method for the synthesis of pure this compound.
-
In Vitro Biological Screening: Evaluating its activity in a panel of assays, including antimicrobial, anticancer, anti-inflammatory, and antioxidant tests.
-
Mechanism of Action Studies: If significant activity is observed, further research should elucidate the underlying molecular mechanisms and identify the specific signaling pathways it modulates.
-
In Vivo Studies: Assessing its bioavailability, efficacy, and safety in animal models.
References
6-Prenylquercetin-3-Me Ether: A Comprehensive Technical Review and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Prenylquercetin-3-Me ether is a prenylated and methylated derivative of the widely studied flavonoid, quercetin. While direct research on this specific compound is limited, its structural components—a prenyl group at the 6-position and a methyl ether at the 3-position—suggest a unique pharmacological profile with potential applications in oncology, inflammatory diseases, and neuroprotection. This technical guide synthesizes the available literature on its constituent moieties, 6-prenylquercetin and quercetin-3-methyl ether, to provide a comprehensive overview of its probable synthesis, biological activities, and mechanisms of action. This document aims to serve as a foundational resource to stimulate and guide future research and development efforts centered on this compound.
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Quercetin, one of the most abundant dietary flavonoids, has been the subject of extensive research.[3] However, its therapeutic potential is often hampered by poor bioavailability and metabolic instability.[4]
Chemical modifications of the quercetin backbone, such as prenylation and methylation, are strategies employed by nature and chemists to enhance its pharmacological properties. Prenylation, the attachment of a prenyl group, can improve a molecule's affinity for biological membranes and enhance its bioactivity.[5] Methylation, the addition of a methyl group, can increase metabolic stability and modulate activity.
This compound incorporates both of these modifications. This review will provide a detailed examination of the synthesis, biological activities, and underlying molecular mechanisms of its parent compounds to build a predictive profile for this novel molecule.
Synthesis
A direct, reported synthesis for this compound is not currently available in the scientific literature. However, a plausible synthetic route can be proposed based on established methods for the prenylation and methylation of flavonoids. The synthesis would likely involve a multi-step process to achieve the desired regioselectivity.
A potential synthetic pathway could involve the following key steps:
-
Regioselective Protection of Quercetin: To direct the prenylation and methylation to the desired positions, the other hydroxyl groups of quercetin would need to be protected. This is a common strategy in flavonoid synthesis.
-
Prenylation at the C-6 Position: The protected quercetin would then undergo nuclear prenylation. A common method for this is the reaction with a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst like BF3-etherate.
-
Methylation of the 3-OH Group: Following prenylation, the hydroxyl group at the 3-position would be methylated. This can be achieved using a methylating agent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃).
-
Deprotection: The final step would involve the removal of the protecting groups to yield this compound.
It is important to note that optimizing the reaction conditions, including solvents, catalysts, and protecting groups, would be crucial to achieve a good yield and purity of the final product.
Biological Activities and Mechanisms of Action
The biological activities of this compound can be inferred from the known effects of 6-prenylquercetin and quercetin-3-methyl ether.
Anticancer Activity
Both prenylated flavonoids and methylated quercetin derivatives have demonstrated significant anticancer properties.
Quercetin-3-methyl ether has been shown to:
-
Inhibit the growth of lapatinib-sensitive and -resistant breast cancer cells by inducing G2/M cell cycle arrest and apoptosis.
-
Suppress the formation of human breast cancer stem cells by inhibiting the Notch1 and PI3K/Akt signaling pathways.
-
Promote apoptosis in colorectal cancer cells by downregulating intracellular polyamine signaling.
-
Inhibit the proliferation of mouse epidermal cells by targeting ERKs.
Prenylated flavonoids , in general, exhibit enhanced anticancer activity compared to their non-prenylated counterparts, which is often attributed to improved cellular uptake and interaction with cell membranes.
Based on this, this compound is predicted to be a potent anticancer agent, potentially exhibiting synergistic effects from both the prenyl and methyl ether moieties.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Quercetin-3-methyl ether | SK-Br-3 (lapatinib-sensitive breast cancer) | Growth inhibition | ~7.5 µM | |
| Quercetin-3-methyl ether | SK-Br-3-Lap R (lapatinib-resistant breast cancer) | Growth inhibition | ~8 µM | |
| Quercetin-3-methyl ether | RKO (colorectal cancer) | Inhibition of cell viability | ~15 µM | |
| Quercetin-3-methyl ether | SW1116 (colorectal cancer) | Inhibition of cell viability | ~18 µM |
Anti-inflammatory Activity
Flavonoids are well-documented for their anti-inflammatory properties.
Quercetin-3-methyl ether has demonstrated potent anti-inflammatory effects by:
-
Inhibiting the release of β-glucuronidase and lysozyme from neutrophils.
-
Strongly inhibiting superoxide anion formation in neutrophils.
-
Potently inhibiting tumor necrosis factor-alpha (TNF-α) formation in macrophages and microglial cells.
8-Prenylquercetin (a positional isomer of 6-prenylquercetin) has shown stronger inhibition of inflammatory mediators like iNOS, COX-2, NO, and various cytokines compared to quercetin. This suggests that the prenyl group enhances anti-inflammatory activity.
Therefore, this compound is expected to be a powerful anti-inflammatory agent, potentially targeting key inflammatory pathways.
Neuroprotective Effects
Oxidative stress and inflammation are key contributors to neurodegenerative diseases.
Quercetin-3-methyl ether has been shown to be a potent neuroprotectant:
-
It potently inhibits H₂O₂- and xanthine/xanthine oxidase-induced neuronal injuries with IC50 values of 0.6 and 0.7 µg/ml, respectively.
-
Its neuroprotective effects are attributed to its antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation.
The addition of a prenyl group could further enhance these neuroprotective effects by improving its ability to cross the blood-brain barrier and interact with neuronal cells.
| Compound | Assay | Activity | IC50 Value | Reference |
| Quercetin-3-methyl ether | H₂O₂-induced neuronal injury | Neuroprotection | 0.6 µg/ml | |
| Quercetin-3-methyl ether | X/XO-induced neuronal injury | Neuroprotection | 0.7 µg/ml | |
| Quercetin-3-methyl ether | Xanthine Oxidase Inhibition | Antioxidant | 42.01 µg/ml | |
| Quercetin | H₂O₂- or X/XO-induced neuronal injury | Neuroprotection | 4-5 µg/ml | |
| Quercetin | Xanthine Oxidase Inhibition | Antioxidant | 10.67 µg/ml | |
| (+)-Dihydroquercetin | Oxidative neuronal injury | Neuroprotection | Less potent than quercetin |
Signaling Pathways
The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways.
Quercetin-3-methyl ether has been shown to modulate the following pathways:
-
Chk1/Cdc25c/cyclin B1/Cdk1 Pathway: Induces G2/M cell cycle arrest in breast cancer cells.
-
Notch1 and PI3K/Akt Signaling Pathways: Suppresses the formation of breast cancer stem cells.
-
Polyamine Signaling: Downregulation of this pathway leads to apoptosis in colorectal cancer cells.
-
MAPK/Erk Pathway: Protects liver cells from copper-induced oxidative stress.
Quercetin (the parent compound) is known to affect a wide array of signaling pathways, including:
-
Wnt/β-catenin Pathway
-
JAK/STAT Pathway
-
p53 Pathway
-
IL-6/STAT-3 Signaling
The prenyl group in this compound may enhance its interaction with kinases and other signaling proteins, potentially leading to a more potent modulation of these pathways.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the biological activities of quercetin derivatives.
Cell Viability and Proliferation Assays (CCK-8 or MTT)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Cell Cycle Analysis
-
Principle: This flow cytometry technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Treat cells with the test compound.
-
Harvest the cells, fix them in ethanol, and treat with RNase.
-
Stain the cellular DNA with a fluorescent dye like Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample and to analyze the activation state of signaling pathways (e.g., phosphorylation of kinases).
-
Methodology:
-
Lyse treated cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Visualizations
Signaling Pathways
References
The Modern Quest for Nature's Defense: A Technical Guide to the Discovery and Isolation of Novel Prenylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
The intricate chemical arsenals of the plant kingdom continue to be a premier source of novel therapeutic agents. Among these, prenylated flavonoids have emerged as a particularly promising class of compounds. The addition of a lipophilic prenyl group to the flavonoid backbone often enhances biological activity, leading to potent anti-cancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the discovery and isolation of novel prenylated flavonoids, tailored for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize complex biological and experimental processes.
The Landscape of Prenylated Flavonoids: A Glimpse into their Biological Prowess
Prenylated flavonoids are a diverse group of secondary metabolites characterized by the attachment of one or more isoprenoid units, most commonly a C5 prenyl group, to the flavonoid scaffold. This structural modification significantly increases their lipophilicity, which is believed to enhance their interaction with cellular membranes and protein targets, thereby augmenting their bioactivity.[3] Recent research has uncovered a wealth of novel prenylated flavonoids with significant therapeutic potential.
Quantitative Bioactivity Data of Selected Novel Prenylated Flavonoids
The following tables summarize the cytotoxic, antimicrobial, and enzyme inhibitory activities of recently discovered or notable prenylated flavonoids. This data provides a snapshot of their potential as lead compounds in drug discovery.
Table 1: Cytotoxicity of Prenylated Flavonoids against Human Cancer Cell Lines
| Compound | Flavonoid Class | Cancer Cell Line | IC50 (µM) | Source |
| Xanthohumol | Chalcone | Breast (MCF-7) | 3.47 (4-day treatment) | [4] |
| Xanthohumol | Chalcone | Ovarian (A-2780) | 0.52 (2-day treatment) | |
| Isoxanthohumol | Flavanone | Breast (MCF-7) | 4.69 (4-day treatment) | |
| Dehydrocycloxanthohumol | Flavanone | Breast (MCF-7) | 6.87 (4-day treatment) | |
| Aurone Derivative of Xanthohumol | Aurone | Prostate (Du145) | 14.71 ± 4.42 | |
| Prenylated Chalcone 12 | Chalcone | Breast (MCF-7) | 4.19 ± 1.04 | |
| Prenylated Chalcone 13 | Chalcone | Breast (MCF-7) | 3.30 ± 0.92 | |
| Broussoflavonol B | Flavonol | Various | ~20 | |
| Morusin | Flavone | Various | ~20 | |
| Conglomeratin | Flavonoid | Breast (MCF-7) | 16.2 | |
| Conglomeratin | Flavonoid | Liver (HepG2) | 13.1 |
Table 2: Antimicrobial and Enzyme Inhibitory Activity of Prenylated Flavonoids
| Compound | Activity | Organism/Enzyme | MIC (µg/mL) | IC50 (µM) | Ki (µM) | Source |
| Compound 1 (from P. hookeri) | Antibacterial | Gram-positive/negative | 16-32 / 8-64 | |||
| Compound 4 (from P. hookeri) | Antibacterial | Gram-positive/negative | 16-32 / 8-64 | |||
| Prenylated Flavonoid 280 | Aldose Reductase (AKR1B1) Inhibition | 1.87 | 0.71 | |||
| Prenylated Flavonoid 579 | Aldose Reductase (AKR1B1) Inhibition | 0.88 | 0.34 | |||
| Chrysin | CYP3A4 Enzyme Inhibition | 2.5 ± 0.6 | 2.4 ± 1.0 | |||
| Pinocembrin | CYP3A4 Enzyme Inhibition | 4.3 ± 1.1 | 5.1 ± 1.6 | |||
| Acacetin | CYP3A4 Enzyme Inhibition | 7.5 ± 2.7 | 12.1 ± 5.6 | |||
| Apigenin | CYP3A4 Enzyme Inhibition | 8.4 ± 1.1 | 20.2 ± 12.7 |
Experimental Protocols for the Isolation of Novel Prenylated Flavonoids
The successful isolation of novel prenylated flavonoids hinges on a systematic and well-executed experimental workflow. This section provides detailed methodologies for the key stages of this process, from initial extraction to final purification.
Extraction of Prenylated Flavonoids from Plant Material
The choice of extraction method and solvent is critical for maximizing the yield of target compounds. Prenylated flavonoids, being more lipophilic than their non-prenylated counterparts, often require less polar solvents for efficient extraction.
Protocol 1: Maceration Extraction
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, roots, or bark) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a mechanical grinder.
-
Solvent Selection: Choose a solvent of appropriate polarity. Methanol, ethanol, ethyl acetate, or a mixture of these with water are commonly used. For prenylated flavonoids, starting with a less polar solvent like ethyl acetate can be effective.
-
Extraction:
-
Place the powdered plant material in a large glass container with a lid.
-
Add the selected solvent in a 1:10 (w/v) ratio (e.g., 100 g of plant powder to 1 L of solvent).
-
Seal the container and let it stand at room temperature for 3-7 days, with occasional shaking.
-
-
Filtration and Concentration:
-
After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Bioassay-Guided Fractionation
This strategy involves systematically separating the crude extract into fractions and testing the biological activity of each fraction. This allows researchers to focus purification efforts on the fractions containing the bioactive compounds of interest.
Protocol 2: Liquid-Liquid Partitioning and Column Chromatography
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Separate the layers using a separatory funnel and collect each solvent fraction.
-
Evaporate the solvent from each fraction to obtain the n-hexane, chloroform, ethyl acetate, and remaining aqueous fractions.
-
-
Bioassay: Test the biological activity (e.g., cytotoxicity, antimicrobial activity) of the crude extract and each fraction.
-
Column Chromatography of the Active Fraction:
-
Select the most active fraction for further separation.
-
Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20. The choice of stationary phase depends on the polarity of the compounds in the active fraction.
-
Dissolve the active fraction in a small volume of the initial mobile phase.
-
Load the sample onto the top of the column.
-
Elute the column with a mobile phase of gradually increasing polarity (gradient elution). For silica gel, a common gradient is a mixture of n-hexane and ethyl acetate, starting with a high percentage of n-hexane and gradually increasing the percentage of ethyl acetate. For Sephadex LH-20, methanol is a common eluent.
-
Collect the eluate in a series of fractions.
-
-
Monitoring and Pooling:
-
Monitor the fractions using Thin-Layer Chromatography (TLC).
-
Pool the fractions that show similar TLC profiles.
-
Evaporate the solvent from the pooled fractions.
-
-
Iterative Bioassays: Test the biological activity of each pooled fraction to identify the most active sub-fractions for further purification.
Caption: Bioassay-guided fractionation workflow.
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique used to isolate pure compounds from complex mixtures.
Protocol 3: Preparative HPLC Purification
-
Method Development:
-
Develop an analytical HPLC method to achieve good separation of the compounds in the active fraction. A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.
-
Optimize the gradient elution profile to achieve baseline separation of the target peaks.
-
-
Scaling Up to Preparative HPLC:
-
Use a preparative HPLC system equipped with a larger column of the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Inject the concentrated active fraction onto the preparative column.
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector at a wavelength where the flavonoids absorb (typically around 254 nm and 365 nm).
-
Collect the peaks corresponding to the target compounds using an automated fraction collector.
-
-
Purity Check:
-
Analyze the purity of each collected fraction using the analytical HPLC method developed earlier.
-
Pool the pure fractions of the same compound and evaporate the solvent to obtain the isolated pure compound.
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Protocol 4: Spectroscopic Analysis for Structure Elucidation
-
Mass Spectrometry (MS):
-
Obtain the high-resolution mass spectrum (HR-MS) to determine the exact molecular weight and elemental composition of the compound.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide valuable information about the structure of the flavonoid skeleton and the nature and position of substituents.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C):
-
Acquire the ¹H NMR spectrum to determine the number and types of protons and their connectivity.
-
Acquire the ¹³C NMR spectrum to determine the number and types of carbon atoms.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule, including the position of the prenyl group.
-
-
-
Data Interpretation:
-
Analyze the MS and NMR data to piece together the complete chemical structure of the novel prenylated flavonoid.
-
Compare the spectroscopic data with that of known compounds from the literature to confirm the novelty of the isolated compound.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which prenylated flavonoids exert their biological effects is crucial for their development as therapeutic agents. Many of these compounds have been shown to modulate key signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Its aberrant activation is implicated in many inflammatory diseases and cancers. Several prenylated flavonoids have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by prenylated flavonoids.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Prenylated flavonoids can modulate this pathway at various points.
Caption: Modulation of the MAPK signaling pathway by prenylated flavonoids.
A Modern Experimental Workflow for Discovery and Isolation
The integration of modern analytical techniques and computational tools has streamlined the process of discovering novel natural products. The following workflow illustrates a comprehensive approach, from plant material to a fully characterized novel prenylated flavonoid.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities | MDPI [mdpi.com]
- 4. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Semi-synthesis of 6-Prenylquercetin-3-Me Ether from Quercetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the semi-synthesis of 6-Prenylquercetin-3-Me ether, a derivative of the naturally occurring flavonoid quercetin. Prenylation and methylation of flavonoids can significantly alter their biological activities, potentially enhancing their therapeutic properties by increasing lipophilicity and modifying their interaction with biological targets. This protocol outlines a multi-step synthetic strategy involving selective protection of hydroxyl groups, regioselective prenylation, selective methylation, and final deprotection. The methods described are compiled from established procedures for flavonoid modification, offering a rational approach for the targeted synthesis of this compound for research and drug development purposes.
Introduction
Quercetin is a ubiquitous flavonoid found in many fruits and vegetables, known for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism.[1] Chemical modification of the quercetin scaffold is a key strategy to overcome these limitations and to develop new derivatives with improved pharmacological profiles.
The introduction of a prenyl group can enhance the affinity of flavonoids for biological membranes and target proteins, often leading to increased bioactivity.[2][3] Similarly, methylation of specific hydroxyl groups can modulate the biological activity and metabolic stability of flavonoids. The target compound, this compound, combines these two structural modifications, making it a promising candidate for further biological evaluation.
This application note provides a comprehensive, step-by-step protocol for the semi-synthesis of this compound starting from commercially available quercetin. The described methodology relies on a series of regioselective reactions to achieve the desired substitution pattern.
Synthetic Strategy Overview
The semi-synthesis of this compound from quercetin is a multi-step process that requires careful control of regioselectivity. The proposed synthetic route is outlined below. This strategy involves the protection of reactive hydroxyl groups to direct the prenylation and methylation to the desired positions.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and General Methods:
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of intermediates and the final product.
Step 1: Selective Protection of Quercetin
To achieve regioselective prenylation and methylation, it is crucial to protect the more reactive hydroxyl groups of quercetin, particularly the 3'-, 4'-, 5-, and 7-OH groups. A multi-step protection strategy is proposed, starting with the protection of the catechol group.
Protocol 1a: Protection of the 3'- and 4'-Hydroxyl Groups.
This protocol is adapted from the procedure described by Li et al. for the selective protection of the catechol moiety using dichlorodiphenylmethane.[4]
-
To a stirred mixture of quercetin (1.0 g, 3.3 mmol) in diphenyl ether (30 mL), add dichlorodiphenylmethane (0.6 mL, 3.3 mmol).
-
Heat the reaction mixture to 175 °C for 30 minutes.
-
Cool the mixture to room temperature and add petroleum ether (100 mL) to precipitate the product.
-
Filter the solid and purify by column chromatography (ethyl acetate/petroleum ether gradient) to yield 2-(2,2-diphenylbenzo[d]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one.
Protocol 1b: Protection of the 3- and 7-Hydroxyl Groups.
This protocol is adapted from the procedure for protecting the 3- and 7-hydroxyl groups with methoxymethyl (MOM) chloride.
-
To a stirred mixture of the product from Protocol 1a (1.5 g, 3.2 mmol) and potassium carbonate (1.8 g, 13.0 mmol) in dry acetone (50 mL), add chloromethyl methyl ether (MOMCl) (0.73 mL, 9.6 mmol) at room temperature.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (ethyl acetate/petroleum ether gradient) to yield the protected quercetin intermediate.
Step 2: Regioselective C6-Prenylation
The C6-prenylation can be achieved through a Claisen rearrangement of an O-prenylated precursor.
Protocol 2: C6-Prenylation.
This protocol is a conceptual adaptation based on the principles of O-prenylation followed by a Montmorillonite K10-catalyzed Claisen rearrangement for regioselective C6-prenylation.
-
The protected quercetin intermediate from Step 1b is first O-prenylated at the 5-position. To a solution of the intermediate in a suitable solvent (e.g., acetone), add potassium carbonate and prenyl bromide. The reaction is stirred at room temperature until completion as monitored by TLC.
-
The resulting 5-O-prenyl derivative is then subjected to a Claisen rearrangement. The compound is dissolved in a suitable solvent and treated with Montmorillonite K10 clay as a catalyst. The mixture is stirred at an elevated temperature to promote the intramolecular shift, leading to the C6-prenylated product.
-
The catalyst is removed by filtration, and the product is purified by column chromatography.
Step 3: Selective 3-O-Methylation
With the C6 position now occupied by a prenyl group and other hydroxyls protected, the 3-OH group (which was protected as a MOM ether) needs to be deprotected and then methylated. Alternatively, if a protection strategy leaving the 3-OH free is employed, direct methylation can be performed. Assuming the MOM group at the 3-position is labile under acidic conditions, a selective deprotection followed by methylation is proposed.
Protocol 3: 3-O-Methylation.
This protocol is adapted from general flavonoid methylation procedures.
-
Selectively deprotect the 3-O-MOM group using mild acidic conditions.
-
To a solution of the 3-hydroxy-6-prenyl protected intermediate in dry N,N-dimethylformamide (DMF), add potassium carbonate and dimethyl sulfate (or methyl iodide).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-O-methylated intermediate.
Step 4: Deprotection
The final step is the removal of all protecting groups to yield this compound.
Protocol 4: Final Deprotection.
The deprotection conditions will depend on the protecting groups used. For the diphenylmethylene and MOM groups, a two-step deprotection is necessary.
-
Removal of the diphenylmethylene group can be achieved by catalytic hydrogenation (e.g., Pd/C, H₂ atmosphere in THF/EtOH).
-
Removal of the remaining MOM groups can be accomplished by treatment with hydrochloric acid in an ether/dichloromethane mixture.
-
After deprotection, the final product, this compound, is purified by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical quantitative data for the key reaction steps, compiled from analogous transformations reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Summary of Reaction Conditions and Expected Yields.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Reference |
| 1a | Catechol Protection | Dichlorodiphenylmethane | Diphenyl ether | 175 | 0.5 | ~86 | |
| 1b | MOM Protection | MOMCl, K₂CO₃ | Acetone | Reflux | 6 | ~93 | |
| 2 | C6-Prenylation | Prenyl bromide, Mont. K10 | Dioxane/Toluene | 80-100 | 4-8 | 50-70 (estimated) | |
| 3 | 3-O-Methylation | Dimethyl sulfate, K₂CO₃ | DMF | Room Temp. | 8-12 | ~92 | |
| 4 | Deprotection | Pd/C, H₂; HCl | THF/EtOH; Et₂O/CH₂Cl₂ | Room Temp. | 8; 6 | ~85 (for both steps) |
Visualization of Key Processes
Diagram of the Synthetic Pathway
The following diagram illustrates the chemical transformations involved in the semi-synthesis of this compound from quercetin.
Figure 2: Detailed workflow of the semi-synthetic route.
Logical Diagram of Regioselective Control
The success of this synthesis hinges on the strategic use of protecting groups to control the regioselectivity of the reactions.
Figure 3: Logic of using protecting groups for regiocontrol.
Concluding Remarks
The semi-synthesis of this compound presents a valuable route to a novel flavonoid derivative with potential for enhanced biological activity. The protocols provided herein, based on established chemical transformations of flavonoids, offer a robust starting point for its synthesis. Researchers are encouraged to optimize the reaction conditions for each step to maximize yields and purity. The successful synthesis of this compound will enable further investigation into its pharmacological properties and potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02329D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Prenylquercetin-3-Me Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, proposed synthetic protocol for 6-Prenylquercetin-3-Me ether, a molecule of interest for its potential biological activities. Due to the limited availability of a direct, published synthesis, this protocol is a multi-step pathway devised from established and analogous reactions in flavonoid chemistry. The protocol emphasizes regioselectivity to achieve the desired substitution pattern.
Overview of the Synthetic Strategy
The synthesis of this compound from quercetin is a multi-step process requiring careful regioselective protection and functionalization. The proposed strategy involves:
-
Selective Protection of Quercetin: The catechol moiety (3'- and 4'-OH) and the 7-OH group are protected to direct the initial reaction to the 5-OH group.
-
O-Prenylation at the 5-Position: The free 5-OH group is reacted with prenyl bromide.
-
Claisen Rearrangement: An acid-catalyzed intramolecular rearrangement is employed to move the prenyl group from the 5-O position to the 6-C position.
-
Protection of the 5-OH Group: The newly freed 5-OH is protected to allow for selective methylation at the 3-position.
-
Selective 3-O-Methylation: The 3-OH group is methylated using a suitable methylating agent.
-
Deprotection: All protecting groups are removed to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the estimated yields for each step of the proposed synthesis, based on literature precedents for similar transformations on flavonoid scaffolds. Actual yields may vary.
| Step | Reaction | Starting Material | Product | Reagents | Estimated Yield (%) |
| 1 | Selective Protection | Quercetin | 3,7,3',4'-Tetra-O-benzylquercetin | Benzyl bromide, K₂CO₃ | 85-90 |
| 2 | O-Prenylation | 3,7,3',4'-Tetra-O-benzylquercetin | 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin | Prenyl bromide, K₂CO₃ | 90-95 |
| 3 | Claisen Rearrangement | 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin | 6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetin | Montmorillonite K10 | 60-70 |
| 4 | 5-OH Protection | 6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetin | 5-O-(Methoxymethyl)-6-C-prenyl-3,7,3',4'-tetra-O-benzylquercetin | MOM-Cl, DIPEA | 90-95 |
| 5 | 3-O-Methylation | 5-O-(Methoxymethyl)-6-C-prenyl-3,7,3',4'-tetra-O-benzylquercetin | 3-O-Methyl-5-O-(methoxymethyl)-6-C-prenyl-7,3',4'-tri-O-benzylquercetin | CH₃I, NaH | 80-85 |
| 6 | Deprotection | 3-O-Methyl-5-O-(methoxymethyl)-6-C-prenyl-7,3',4'-tri-O-benzylquercetin | This compound | H₂/Pd(OH)₂, HCl | 75-80 |
Experimental Protocols
Step 1: Selective Protection of Quercetin
This protocol protects the hydroxyl groups at positions 3, 7, 3', and 4' of quercetin, leaving the 5-OH group free.
-
Materials: Quercetin, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of quercetin (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (4.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,7,3',4'-Tetra-O-benzylquercetin.
-
Step 2: 5-O-Prenylation
-
Materials: 3,7,3',4'-Tetra-O-benzylquercetin, Prenyl bromide, Potassium carbonate (K₂CO₃), Anhydrous acetone.
-
Procedure:
-
Dissolve 3,7,3',4'-Tetra-O-benzylquercetin (1.0 eq) in anhydrous acetone.
-
Add anhydrous K₂CO₃ (2.0 eq) and prenyl bromide (1.5 eq).
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
After completion, filter the solid K₂CO₃ and wash with acetone.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin.
-
Step 3: Clay-Catalyzed Claisen Rearrangement for C6-Prenylation
This step utilizes Montmorillonite K10 clay to catalyze the intramolecular rearrangement to form the C-C bond at the 6-position.
-
Materials: 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin, Montmorillonite K10 clay, Anhydrous toluene.
-
Procedure:
-
Add activated Montmorillonite K10 clay (50% w/w of the starting material) to a solution of 5-O-Prenyl-3,7,3',4'-tetra-O-benzylquercetin (1.0 eq) in anhydrous toluene.
-
Reflux the mixture for 4 hours under a nitrogen atmosphere, monitoring by TLC.
-
Cool the reaction mixture and filter the clay catalyst. Wash the clay with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetin.
-
Step 4: Protection of the 5-OH Group
-
Materials: 6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetin, Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-C-Prenyl-3,7,3',4'-tetra-O-benzylquercetin (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C and add DIPEA (3.0 eq).
-
Add MOM-Cl (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 5-O-(Methoxymethyl)-6-C-prenyl-3,7,3',4'-tetra-O-benzylquercetin.
-
Step 5: Selective 3-O-Methylation
-
Materials: 5-O-(Methoxymethyl)-6-C-prenyl-3,7,3',4'-tetra-O-benzylquercetin, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Suspend NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C and add a solution of the protected 6-prenylquercetin (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (1.5 eq) and stir at room temperature for 3 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain 3-O-Methyl-5-O-(methoxymethyl)-6-C-prenyl-7,3',4'-tri-O-benzylquercetin.
-
Step 6: Final Deprotection
This final step removes all benzyl and MOM protecting groups.
-
Materials: The fully protected and methylated intermediate, Palladium hydroxide on carbon (Pd(OH)₂/C, 20%), Methanol, Ethyl acetate, Hydrochloric acid (HCl, 4M in dioxane).
-
Procedure:
-
Dissolve the starting material (1.0 eq) in a mixture of methanol and ethyl acetate.
-
Add Pd(OH)₂/C (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) for 24 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in methanol and add 4M HCl in dioxane.
-
Stir at room temperature for 2 hours to cleave the MOM ether.
-
Evaporate the solvent and purify the residue by preparative HPLC to yield this compound.
-
Visualizations
Proposed Synthetic Pathway for this compound
Application Notes and Protocols for the Analytical Characterization of 6-Prenylquercetin-3-Me Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 6-Prenylquercetin-3-Me ether, a prenylated flavonoid derivative. The following protocols and data are designed to assist researchers in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability.
Introduction
This compound is a modified flavonoid, combining the structural features of quercetin with a prenyl group at the 6-position and a methyl ether at the 3-position. These modifications can significantly influence its biological activity, bioavailability, and metabolic stability. Accurate and robust analytical methods are therefore essential for its study in drug discovery and development. This document outlines the key analytical techniques for its comprehensive characterization.
Analytical Techniques Overview
A multi-technique approach is recommended for the unambiguous characterization of this compound. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight determination and structural fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: For preliminary identification based on the chromophore system.
The overall workflow for the characterization of this compound is depicted below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the separation and purity assessment of this compound.
Application Note: HPLC Analysis of 6-Prenylquercetin-3-Me Ether
Abstract
This application note details a sensitive and specific method for the quantitative analysis of 6-Prenylquercetin-3-Me ether in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a robust framework for researchers, scientists, and drug development professionals engaged in the study and application of this prenylated flavonoid.
Introduction
This compound is a derivative of quercetin, a flavonoid known for its diverse biological activities. The addition of a prenyl group and a methyl ether moiety can significantly alter its physicochemical properties and pharmacological effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. This document provides a comprehensive protocol for the HPLC analysis of this compound. While specific experimental data for this compound is not widely published, this method is based on established protocols for similar flavonoid compounds.[1][2][3]
Chemical Structure
-
Compound Name: this compound[4]
-
Synonyms: 3-O-Methylgancaonin P, 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one[4]
-
Molecular Formula: C21H20O7
-
Molecular Weight: 384.38 g/mol
-
CAS Number: 151649-34-2
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or acetic acid for mobile phase modification.
-
Standard: this compound (purity ≥98%).
-
Sample Filters: 0.45 µm or 0.22 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Conditions
The following HPLC conditions are a starting point and may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 370 nm (monitor both for optimal sensitivity) |
| Run Time | 40 minutes |
Sample Preparation
The appropriate sample preparation method will depend on the matrix. A general procedure for a plant extract is provided below.
-
Extraction: Extract the sample with a suitable solvent such as methanol or ethanol using sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the standard curve.
Data Presentation
Calibration Curve Data (Hypothetical)
A calibration curve should be generated by plotting the peak area against the concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Linearity (r²) | 0.9998 |
System Suitability Parameters (Hypothetical)
System suitability tests are essential to ensure the performance of the HPLC system.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2% (for n=6 injections) | 0.8% |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for NMR Spectroscopy of 6-Prenylquercetin-3-Me Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation of 6-Prenylquercetin-3-Me ether using Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to guide researchers in the analysis of this and structurally related flavonoid compounds.
Introduction
This compound is a derivative of quercetin, a widely studied flavonoid known for its antioxidant and various other pharmacological properties. The addition of a prenyl group at the C-6 position and a methyl ether at the C-3 position significantly alters its lipophilicity and potential biological activity. Accurate structural confirmation and characterization are crucial for further investigation and drug development. NMR spectroscopy is the most powerful technique for the unambiguous structure determination of such natural products in solution. This note provides representative ¹H and ¹³C NMR data and detailed protocols for acquiring and interpreting the spectra.
Chemical Structure
IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
Molecular Formula: C₂₁H₂₀O₇
Molecular Weight: 384.38 g/mol
Structure:

NMR Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. This data is compiled based on known values for quercetin, quercetin-3-methyl ether, and various prenylated flavonoids. The spectra are typically recorded in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound (in CD₃OD, 500 MHz)
| Position | δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 8 | ~6.45 | s | |
| 2' | ~7.58 | d | 2.2 |
| 5' | ~6.90 | d | 8.5 |
| 6' | ~7.45 | dd | 8.5, 2.2 |
| 3-OCH₃ | ~3.75 | s | |
| 1'' | ~3.30 | d | 7.5 |
| 2'' | ~5.25 | t | 7.5 |
| 4'' | ~1.70 | s | |
| 5'' | ~1.65 | s | |
| 5-OH | ~12.50 | s | |
| 7-OH | ~10.80 | s | |
| 3'-OH | ~9.40 | s | |
| 4'-OH | ~9.10 | s |
Table 2: Predicted ¹³C NMR Data for this compound (in CD₃OD, 125 MHz)
| Position | δ (ppm) |
| 2 | ~157.0 |
| 3 | ~139.0 |
| 4 | ~177.5 |
| 5 | ~162.5 |
| 6 | ~109.0 |
| 7 | ~165.0 |
| 8 | ~94.0 |
| 9 | ~158.0 |
| 10 | ~105.0 |
| 1' | ~123.0 |
| 2' | ~116.0 |
| 3' | ~146.0 |
| 4' | ~149.0 |
| 5' | ~116.5 |
| 6' | ~122.0 |
| 3-OCH₃ | ~60.5 |
| 1'' | ~22.0 |
| 2'' | ~123.5 |
| 3'' | ~132.0 |
| 4'' | ~26.0 |
| 5'' | ~18.0 |
Experimental Protocols
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in a clean, dry vial.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
-
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent signal (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Analyze the 2D spectra to establish correlations and assign all signals.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
Application Note: Mass Spectrometric Analysis of 6-Prenylquercetin-3-Me Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometric analysis of 6-Prenylquercetin-3-Me ether, a prenylated flavonoid of interest in pharmaceutical and nutraceutical research. Due to their enhanced biological activity, the characterization of such compounds is crucial.[1] This application note outlines the expected fragmentation patterns based on established principles of flavonoid mass spectrometry and provides a comprehensive protocol for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Prenylated flavonoids, a class of naturally occurring phenolic compounds, have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The addition of a lipophilic prenyl group can significantly enhance the bioactivity of the parent flavonoid. This compound is one such compound, and its accurate identification and quantification are essential for research and development. Mass spectrometry, particularly when coupled with liquid chromatography, offers a sensitive and specific method for the analysis of these molecules.[2]
Predicted Mass Fragmentation of this compound
The fragmentation of this compound in mass spectrometry is predicted to involve characteristic losses from both the prenyl group and the flavonoid backbone. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected. Subsequent fragmentation via collision-induced dissociation (CID) will likely produce a series of diagnostic product ions.
The key fragmentation pathways include:
-
Loss of the prenyl group: A characteristic neutral loss of 56 Da (C₄H₈) is a common fragmentation for a prenyl chain.[1][3]
-
Retro-Diels-Alder (RDA) reaction: Cleavage of the C-ring of the flavonoid structure provides information about the substitution patterns on the A and B rings.[4]
-
Loss of small molecules: Sequential losses of small molecules such as CO (28 Da) and H₂O (18 Da) are also anticipated.
Table 1: Predicted m/z Values for Major Fragments of this compound in Positive Ion Mode
| Precursor Ion [M+H]⁺ | Proposed Fragment | m/z | Description |
| 385.1338 | [M+H]⁺ | 385.1338 | Protonated molecule |
| [M+H - C₄H₈]⁺ | 329.0763 | Loss of the prenyl group (56 Da) | |
| [¹³A]⁺ | 195.0657 | RDA fragment containing the A-ring with the prenyl group | |
| [¹³B]⁺ | 151.0395 | RDA fragment containing the B-ring | |
| [M+H - CO]⁺ | 357.1389 | Loss of carbon monoxide | |
| [M+H - CH₃]⁺ | 370.1100 | Loss of a methyl radical |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.
Sample Preparation
-
Extraction: For plant material, macerate the sample in liquid nitrogen and extract with 80% methanol. For other matrices, dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Centrifugation: Centrifuge the extract to pellet any solid debris.
-
Filtration: Filter the supernatant through a 0.2 µm PVDF syringe filter.
-
Dilution: Dilute the filtered extract to an appropriate concentration with the initial mobile phase composition.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of flavonoids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, increasing it over time to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Gas Flow: 10 L/min.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the precursor ion (m/z 385.13) for structural confirmation.
-
Collision Energy: Optimize to achieve a good distribution of fragment ions (typically 10-40 eV).
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Proposed fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous characterization of prenylated flavonoids and isoflavonoids in Psoralea corylifolia L. by liquid chromatography with diode-array detection and quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Notes and Protocols: Cytotoxic Activity of 6-Prenylquercetin-3-Me Ether Against Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the reported cytotoxic activity of a prenylated quercetin derivative, closely related to 6-Prenylquercetin-3-Me ether, against various cancer cell lines. Detailed protocols for key experimental assays are provided to facilitate further research into its anticancer potential.
Introduction
Quercetin, a naturally occurring flavonoid, has demonstrated a range of biological activities, including anticancer properties. Modifications to the quercetin scaffold, such as prenylation and methylation, have been explored to enhance its therapeutic potential. This compound is one such derivative. This document outlines the available data on the cytotoxic effects of a synthesized prenyl-substituted quercetin derivative, referred to as Compound 6 in the cited literature, which is structurally analogous to this compound. Additionally, it describes the likely mechanism of action by detailing the signaling pathways affected by the non-prenylated analog, Quercetin-3-Me ether.
Data Presentation
The cytotoxic activity of a synthesized prenyl-substituted quercetin derivative, Compound 6, was evaluated against three human cancer cell lines using an MTT assay. The results are summarized in Table 1.
Table 1: Cytotoxic Activity of Compound 6 (a Prenyl-Substituted Quercetin Derivative) [1]
| Compound | Cancer Cell Line | Cell Type | IC50 (µmol·L⁻¹) |
| Compound 6 | A549 | Human Lung Carcinoma | 15.23 |
| Compound 6 | MDA-MB-231 | Human Breast Adenocarcinoma | 16.56 |
| Compound 6 | HepG2 | Human Hepatocellular Carcinoma | 12.32 |
Note: The precise structure of "Compound 6" is described in the cited literature as a prenyl-substituted quercetin derivative. While its exact identity as this compound cannot be definitively confirmed from the available abstract, this data represents the most relevant information found on the cytotoxic activity of a closely related compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxic activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound for the desired time.
-
Cell Harvesting: Collect all cells, including those in the supernatant, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxic activity of this compound.
Potential Signaling Pathway
The non-prenylated analog, Quercetin-3-Me ether, has been shown to suppress human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.
References
Application Notes and Protocols: Mechanism of Action of 6-Prenylquercetin-3-Me Ether in T47D Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Prenylquercetin-3-Me ether, a derivative of the naturally occurring flavonoid quercetin, has demonstrated significant anti-cancer properties in various cancer cell lines. In the context of estrogen receptor-positive breast cancer, particularly in T47D cells, this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at a critical checkpoint. These effects are mediated through the modulation of key cellular signaling pathways, making it a compound of interest for therapeutic development.
These application notes provide a comprehensive overview of the mechanism of action of this compound in T47D human breast cancer cells, supported by quantitative data and detailed experimental protocols. The information presented is intended to guide researchers in studying this compound and similar natural products.
Mechanism of Action
This compound exerts its anti-cancer effects in T47D cells through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. This is achieved by targeting key regulatory proteins and signaling cascades. The compound has been observed to significantly inhibit cell growth and induce apoptosis and cell cycle arrest at the G2/M phase in T47D cells[1][2]. The primary signaling pathways implicated in this process are the Notch1 and PI3K/Akt pathways[1][2].
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in T47D cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of quercetin and its derivatives on T47D cells. It is important to note that some data pertains to the parent compound, quercetin, which provides a strong indication of the expected activity of its derivatives like this compound.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Treatment Duration | IC50 Value | Reference |
| Quercetin | T47D | 48 hours | 50 µM | [3] |
| Myricetin (related flavonoid) | T47D | Not Specified | 46 µM |
Table 2: Effect on Cell Cycle Distribution in T47D Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (RPMI) | 62.04% | 10.4% | 27.4% | |
| Quercetin (50 µM) | Not Reported | Not Reported | 54.7% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of studies on the mechanism of action of this compound in T47D cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on T47D cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed T47D cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of T47D cells.
Protocol:
-
Seed T47D cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for a specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to quantify the induction of apoptosis in T47D cells following treatment with this compound.
Protocol:
-
Seed T47D cells in 6-well plates at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with this compound at its IC50 concentration for 48 hours.
-
Collect the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins involved in the Notch1 and PI3K/Akt signaling pathways.
Protocol:
-
Treat T47D cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Notch1, PI3K, Akt, p-Akt, Cdk1, Cyclin B1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates promising anti-cancer activity in T47D breast cancer cells by inducing G2/M cell cycle arrest and apoptosis. These effects are attributed to its inhibitory action on the Notch1 and PI3K/Akt signaling pathways. The provided protocols and data serve as a valuable resource for further investigation into the therapeutic potential of this compound.
References
- 1. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Prenylated and Methylated Quercetin Derivatives on Cell Lines
Disclaimer: As of the latest literature search, no specific studies on 6-Prenylquercetin-3-Me ether were identified. The following application notes and protocols are based on the biological activities of closely related compounds, namely Quercetin-3-methyl ether and various prenylated flavonoids . This information serves as a foundational guide for researchers to design and conduct experiments with this compound, anticipating similar, though not identical, biological effects.
Application Notes
Introduction
Quercetin and its derivatives are flavonoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Prenylation, the addition of a prenyl group, has been shown to enhance the cytotoxic effects of flavonoids in cancer cell lines.[4][5] Similarly, methylation can alter the bioavailability and bioactivity of these compounds. This document provides an overview of the potential effects of this compound on cell lines, based on data from its structural analogs.
Anticipated Biological Effects on Cancer Cell Lines
Based on studies of related compounds, this compound is hypothesized to exhibit significant antiproliferative and pro-apoptotic activity in various cancer cell lines.
-
Inhibition of Cell Growth and Proliferation: Quercetin-3-methyl ether has been observed to inhibit the growth of breast and colorectal cancer cells in a dose- and time-dependent manner. Prenylated flavonoids, such as xanthohumol and 8-prenylnaringenin, have demonstrated potent antiproliferative activity against breast, colon, and ovarian cancer cell lines. Therefore, this compound is expected to inhibit cancer cell proliferation.
-
Induction of Apoptosis and Cell Cycle Arrest: Quercetin-3-methyl ether has been shown to induce apoptosis and cause cell cycle arrest at the G2-M phase in breast cancer cells. It has also been found to promote apoptosis in colorectal cancer cells by downregulating intracellular polyamine signaling. It is plausible that this compound will induce similar effects.
-
Suppression of Invasion and Migration: Treatment with quercetin-3-methyl ether has been shown to suppress the invasion and migration of human breast cancer cells.
-
Modulation of Key Signaling Pathways: The anticancer effects of quercetin derivatives are often mediated through the modulation of critical cellular signaling pathways. Quercetin-3-methyl ether has been reported to inhibit the Notch1 and PI3K/Akt signaling pathways in breast cancer stem cells. Other related flavonoids have been shown to target MAP kinases.
Quantitative Data from Analogous Compounds
The following table summarizes the IC50 values of related prenylated and methylated flavonoids in various cancer cell lines. This data can be used as a reference for determining the effective concentration range for this compound in initial experiments.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Xanthohumol | MCF-7 (Breast) | 2 days | 13.3 | |
| Xanthohumol | MCF-7 (Breast) | 4 days | 3.47 | |
| Isoxanthohumol | MCF-7 (Breast) | 2 days | 15.3 | |
| Isoxanthohumol | MCF-7 (Breast) | 4 days | 4.69 | |
| Xanthohumol | HT-29 (Colon) | 4 days | >100 | |
| Xanthohumol | A-2780 (Ovarian) | 2 days | 0.52 | |
| Quercetin-3-methyl ether | JB6 P+ (Mouse Epidermal) | 24 hours | ~5 | |
| Quercetin-3-methyl ether | JB6 P+ (Mouse Epidermal) | 48 hours | ~2.5 | |
| 8-prenyl artemetin | HeLa (Cervical) | 72 hours | 47 | |
| 5-O-prenyl artemetin | HeLa (Cervical) | 72 hours | 30 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Target cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to assess the effect of this compound on the expression of key proteins in signaling pathways like PI3K/Akt and MAPK.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Notch1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Caption: Hypothesized inhibition of the Notch signaling pathway.
References
- 1. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound Quercetin 3-O-methyl-ether (FDB006540) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Prenylquercetin-3-Me Ether
Welcome to the technical support center for the synthesis of 6-Prenylquercetin-3-Me ether. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals improve the yield and purity of their synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound. The synthesis is typically a multi-step process involving the protection of hydroxyl groups, C-prenylation of the quercetin backbone, selective methylation of the 3-OH group, and final deprotection.
Q1: My C-prenylation reaction of protected quercetin results in a low yield of the desired 6-prenyl isomer and a mixture of other products. How can I improve the regioselectivity?
A1: Low regioselectivity is a common challenge in the prenylation of flavonoids, often leading to a mixture of 6-prenyl, 8-prenyl, and di-prenylated products. Here are some strategies to improve the yield of the 6-prenyl isomer:
-
Choice of Catalyst and Reagent: The use of a Lewis acid catalyst like BF3-etherate with 2-methyl-3-buten-2-ol is a common method for C-prenylation.[1] The choice of solvent can also influence the product ratio. Non-polar solvents may favor C-prenylation over O-prenylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction by favoring the thermodynamically more stable product.
-
Protecting Groups: The nature and placement of protecting groups on the quercetin molecule can sterically hinder certain positions, thereby directing the prenyl group to the desired C6 position. Experimenting with different protecting group strategies for the hydroxyl groups other than the one at C5 (which is typically chelated to the ketone and less reactive) can influence the outcome.
-
Purification: Careful column chromatography is often necessary to separate the C6 and C8 isomers. The choice of the solvent system for chromatography is critical for achieving good separation.
Q2: I am observing significant amounts of O-prenylated byproducts. How can I minimize their formation?
A2: The formation of O-prenylated byproducts competes with the desired C-prenylation. To minimize O-prenylation:
-
Reaction Conditions: C-prenylation is generally favored under acidic conditions (using a Lewis acid like BF3-etherate), while O-prenylation is more common under basic conditions. Ensure your reaction is run under appropriate acidic conditions.
-
Choice of Prenylating Agent: Using a less reactive prenylating agent might favor C-alkylation.
-
Protection of Hydroxyl Groups: Protecting the more reactive hydroxyl groups, especially the 7-OH and 4'-OH groups, before the prenylation step can significantly reduce the formation of O-prenylated byproducts.
Q3: The selective methylation of the 3-OH group is proving difficult, and I am getting a mixture of methylated products. What is the best strategy for regioselective 3-O-methylation?
A3: The hydroxyl group at the 3-position of quercetin is one of the more reactive sites for methylation. However, to achieve high selectivity, a protection-methylation-deprotection strategy is often required.
-
Protecting Groups: The most effective approach is to protect the other hydroxyl groups (5, 7, 3', and 4') before methylation. A common strategy involves the use of benzyl protecting groups, which are stable under methylation conditions and can be removed later by hydrogenolysis.
-
Reagent and Base: Use a mild methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a non-nucleophilic base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone or DMF.
-
Reaction Time and Temperature: Careful monitoring of the reaction by TLC is crucial to stop the reaction once the desired product is formed and to avoid over-methylation.
Q4: What is a reliable method for separating the 6-prenyl and 8-prenyl isomers of quercetin?
A4: The separation of these positional isomers is challenging due to their similar polarities.
-
Column Chromatography: Repeated column chromatography on silica gel with a carefully optimized solvent system (e.g., a gradient of hexane and ethyl acetate) is the most common method.
-
Preparative HPLC: For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Crystallization: In some cases, fractional crystallization might be possible if one of the isomers is significantly less soluble in a particular solvent system.
Experimental Protocols
The following is a plausible multi-step synthesis protocol for this compound. This protocol is based on established methods for flavonoid modification.
Overall Synthesis Workflow
References
Technical Support Center: Purification of 6-Prenylquercetin-3-Me Ether
Welcome to the technical support center for the purification of 6-Prenylquercetin-3-Me ether. This guide is designed to assist researchers, scientists, and drug development professionals in successfully isolating this target compound from crude extracts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to navigate the challenges of purifying this prenylated flavonoid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of this compound.
Q1: I am having trouble efficiently extracting the crude material from my plant source. What are the recommended extraction methods?
A1: The extraction of flavonoids is typically achieved using solvents like methanol, ethanol, acetone, or their aqueous mixtures. For less polar flavonoids, such as the prenylated and methoxylated this compound, solvents like chloroform, dichloromethane, diethyl ether, or ethyl acetate can also be effective.[1] High-temperature continuous extraction procedures like Soxhlet or reflux extraction can also be employed, though care must be taken to avoid degradation of thermally unstable compounds.[2] Advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer higher efficiency and shorter extraction times.
Q2: My preliminary purification by silica gel column chromatography is giving poor separation and low recovery. What can I do?
A2: Poor separation on silica gel can be due to several factors. Since this compound is a prenylated flavonoid, it has increased lipophilicity.[1][3] This can sometimes lead to irreversible adsorption on silica gel.[1] Consider using a less polar solvent system initially and gradually increasing the polarity (gradient elution). If issues persist, alternative stationary phases like Sephadex LH-20 or polyamide are commonly used for flavonoid purification. For more complex mixtures, a combination of different chromatographic techniques is often necessary.
Q3: I am observing unexpected peaks in my HPLC analysis of the purified fractions. What could be the cause?
A3: The appearance of unknown peaks could indicate degradation of the target compound. Flavonoids can be sensitive to heat, light, and pH changes. It is crucial to handle extracts and purified fractions with care, minimizing exposure to harsh conditions. Consider performing a forced degradation study to identify potential degradation products. It's also possible that you are seeing isomers that are difficult to separate.
Q4: How can I improve the purity of my final product?
A4: For achieving high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) with a reversed-phase column (like RP-18) is a highly effective method for separating lipophilic flavonoids like this compound. Another powerful technique is High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography method that avoids solid supports, thus preventing irreversible adsorption.
Q5: What are the best methods for identifying the purified this compound?
A5: Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis and identification of flavonoids. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. The fragmentation patterns observed in MS/MS analysis can provide structural information, including the position of the prenyl and methyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for unambiguous structure elucidation.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the purification of this compound.
Protocol 1: Crude Extraction
-
Sample Preparation: The plant material should be dried and finely powdered.
-
Solvent Extraction:
-
For general extraction, macerate the powdered material in 80% methanol or ethanol at room temperature for 24-48 hours with occasional shaking.
-
Alternatively, use a Soxhlet apparatus with a solvent of intermediate polarity like ethyl acetate for several hours.
-
-
Concentration: The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. The fraction containing this compound is likely to be in the less polar fractions like ethyl acetate.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Prepare a column with silica gel (60-120 mesh) or Sephadex LH-20.
-
Sample Loading: The crude extract or a partially purified fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pooling and Concentration: Fractions with similar TLC profiles are pooled and concentrated.
Protocol 3: Preparative HPLC (Prep-HPLC)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common mobile phase.
-
Sample Injection: The partially purified fraction is dissolved in a suitable solvent (e.g., methanol) and injected into the prep-HPLC system.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
Quantitative Data
The following tables summarize typical parameters for the purification of flavonoids. Note that specific values for this compound may vary depending on the crude extract and experimental conditions.
Table 1: Comparison of Chromatographic Techniques for Flavonoid Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Column Chromatography | Silica Gel, Sephadex LH-20, Polyamide | Gradient of Hexane, Ethyl Acetate, Methanol | Low cost, suitable for large scale | Lower resolution, potential for irreversible adsorption |
| Prep-HPLC | Reversed-phase (C18) | Gradient of Methanol/Acetonitrile and Water | High resolution, high purity | Higher cost, smaller scale |
| HSCCC | Liquid-liquid system | Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) | No solid support, high recovery | Requires specialized equipment |
Table 2: Typical HPLC Parameters for Flavonoid Analysis
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 365 nm |
| Injection Volume | 10-20 µL |
Visualizations
The following diagrams illustrate the general workflow for the purification and the logical steps in troubleshooting.
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
6-Prenylquercetin-3-Me ether solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Prenylquercetin-3-Me ether. The information addresses common solubility issues and offers potential solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is it so poorly soluble in aqueous solutions?
A1: this compound is a prenylated flavonoid. The addition of a non-polar prenyl group to the flavonoid backbone significantly increases its lipophilicity (affinity for fats and oils) and, as a consequence, drastically reduces its solubility in water and aqueous buffers.[1][2] This is a common characteristic of many prenylated flavonoids, which, despite enhanced biological activity due to better cell membrane interaction, present challenges in formulation and experimental assays.[1][3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its hydrophobic nature, this compound is best dissolved in organic solvents. For experimental purposes, particularly in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating a concentrated stock solution. Ethanol is another viable option. For other applications, solvents like methanol, acetone, and ethyl acetate may also be effective. It is crucial to note that even in these organic solvents, the solubility might be limited, and warming the solution may be necessary.
Q3: Can I improve the aqueous solubility of this compound for my experiments?
A3: Yes, several strategies can be employed to improve the apparent aqueous solubility and bioavailability of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like ethanol) with your aqueous buffer can increase solubility.
-
pH Adjustment: The solubility of flavonoids can be influenced by pH. For some, increasing the pH to a more alkaline state can deprotonate phenolic hydroxyl groups, increasing their solubility in aqueous media. However, this may also affect the stability and activity of the compound.
-
Formulation with Surfactants or Micelles: Non-ionic surfactants or the formation of micelles can encapsulate the hydrophobic molecule, increasing its dispersion in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility.
It is important to validate that any solubilizing agent used does not interfere with your experimental assay.
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Media | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept low (typically <0.5%) to avoid solvent-induced artifacts. 2. Prepare a more concentrated stock solution in DMSO and add a smaller volume to your aqueous buffer. 3. Consider using a formulation strategy such as co-solvents or surfactants. |
| Compound Won't Dissolve in Organic Solvent | The solubility limit in the chosen organic solvent has been reached. | 1. Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. 2. Try a different organic solvent. Based on data for related compounds, DMSO generally offers higher solubility than ethanol. 3. If preparing a stock for long-term storage, ensure the compound is fully dissolved before freezing to prevent precipitation upon thawing. |
| Inconsistent Experimental Results | The compound may be precipitating out of solution over the course of the experiment. | 1. Visually inspect your experimental setup (e.g., wells of a microplate) for any signs of precipitation. 2. Prepare fresh dilutions from the stock solution immediately before each experiment. 3. If possible, analyze the concentration of the compound in your final experimental media to confirm its solubility and stability over the experimental timeframe. |
Quantitative Solubility Data for Related Compounds
| Compound | Solvent | Approximate Solubility |
| Quercetin | Water | Very low (~0.1648 mg/mL) |
| Quercetin | Ethanol | ~2 mg/mL |
| Quercetin | DMSO | ~30 mg/mL |
| Quercetin | Dimethyl Formamide (DMF) | ~30 mg/mL |
| Quercetin | Acetone | High (80 mmol/L) |
Note: The addition of the prenyl group and the methyl ether will alter these values, likely decreasing water solubility and potentially increasing solubility in less polar organic solvents.
Experimental Protocols
Protocol for Preparing a Solubilized Stock Solution for In Vitro Assays
This protocol provides a general method for solubilizing hydrophobic flavonoids like this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
-
Sterile-filtered aqueous buffer or cell culture medium
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to start with a small volume and add more if needed.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 10-15 minutes and vortex again. Sonication can also be used if available.
-
Once the compound is fully dissolved, this stock solution can be stored at -20°C or -80°C for long-term use. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot of the stock solution and dilute it to the final working concentration in your pre-warmed aqueous buffer or cell culture medium. It is critical to add the stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion and prevent immediate precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cells (usually less than 0.5%).
-
Visualizations
Experimental Workflow for Solubilization
Potential Signaling Pathways Modulated by Quercetin Derivatives
Quercetin and its methylated derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. While direct evidence for the 6-prenylated form is limited, it is plausible that it targets similar pathways.
PI3K/Akt and Notch1 Signaling
Wnt/β-Catenin Signaling
References
Technical Support Center: 6-Prenylquercetin-3-Me Ether
This technical support center provides guidance on the stability of 6-Prenylquercetin-3-Me ether in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common laboratory solvents?
While specific stability data for this compound is not extensively documented in publicly available literature, information on related compounds such as quercetin and other methylated flavonoids can provide insights. Generally, flavonoids can be susceptible to degradation under certain conditions. For instance, the parent compound, quercetin, is known to be sensitive to light and heat.[1][2] It is crucial to handle solutions of this compound with care to minimize degradation.
Q2: What are the optimal storage conditions for solutions of this compound?
To ensure the stability of this compound in solution, it is recommended to:
-
Store at low temperatures: For short-term storage, refrigeration (2–8 °C) is advisable. For long-term storage, freezing at -20 °C or -80 °C is recommended.
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][2]
-
Use airtight containers: Minimize exposure to air to prevent oxidation.
-
Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment to avoid degradation over time.[3]
Q3: What are the potential degradation pathways for this compound?
Based on studies of similar compounds like Quercetin 3',4',7-trimethyl ether, potential degradation can occur through hydrolysis (acid or base-catalyzed), oxidation, and thermal decomposition. The degradation of the parent compound, quercetin, often involves the cleavage of the C-ring, which leads to the formation of phenolic acids. It is plausible that this compound could undergo similar degradation, potentially yielding prenylated and methylated derivatives of phenolic acids.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of this compound in the experimental medium. | Prepare fresh solutions for each experiment. Avoid prolonged storage of dilute solutions, especially in aqueous or protic solvents. If your experiment allows, deoxygenate solvents and work under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unknown peaks in chromatography | Degradation of this compound. | Analyze a freshly prepared standard of this compound to confirm its retention time. If new peaks are present in older samples, it is likely due to degradation. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Loss of biological activity | The compound may have degraded, leading to a decrease in the concentration of the active form. | Re-evaluate the preparation and storage of your stock and working solutions. Use freshly prepared solutions and protect them from light and elevated temperatures. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition or temperature. | Ensure the compound is fully dissolved and that the solvent composition remains consistent. For aqueous solutions, check the pH, as this can affect the solubility of phenolic compounds. While not directly related to stability, poor solubility can be a confounding factor in experiments. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is adapted from methodologies used for similar flavonoid ethers and can be used to assess the stability of this compound under various stress conditions.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol, or methanol) at a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare working solutions at a known concentration in the desired stress condition medium (e.g., buffer, acidic solution, basic solution).
2. Stress Conditions:
- Acid Hydrolysis: Incubate the working solution in an acidic medium (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
- Base Hydrolysis: Incubate the working solution in a basic medium (e.g., 0.1 M NaOH) at room temperature.
- Oxidation: Treat the working solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Incubate the working solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
- Photodegradation: Expose the working solution to a controlled light source (e.g., in a photostability chamber) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
3. Time Points:
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
4. Analysis:
- Analyze the samples by a validated HPLC or UPLC method to determine the concentration of the remaining this compound.
- The percentage of degradation can be calculated using the following formula: % Degradation = [ (Initial Concentration - Concentration at time t) / Initial Concentration ] * 100
5. Identification of Degradation Products:
- If using a mass spectrometer detector, the mass-to-charge ratio of the degradation products can be determined to aid in their identification.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
Technical Support Center: Optimizing Cell-Based Assays for 6-Prenylquercetin-3-Me Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Prenylquercetin-3-Me ether in cell-based assays.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experimental work with this compound.
Q1: I am having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?
A1: Due to the presence of a lipophilic prenyl group, this compound is expected to have low aqueous solubility. The recommended approach is to first dissolve the compound in a sterile, cell culture-grade organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, as higher concentrations can be cytotoxic to cells.[1][2][3] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q2: My cells are dying even at low concentrations of the compound. How can I determine if this is due to the compound's cytotoxicity or a solvent effect?
A2: To distinguish between compound-induced cytotoxicity and solvent toxicity, it is essential to include a vehicle control in your experimental setup. This control should consist of cells treated with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without the this compound. If you observe significant cell death in the vehicle control, the solvent concentration is likely too high for your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but sensitive or primary cells may require lower concentrations, such as 0.1%.[1][2]
Q3: I am observing inconsistent results between replicate wells in my cell viability assay (e.g., MTT, MTS). What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Precipitation: Due to its hydrophobic nature, this compound may precipitate out of the culture medium, especially at higher concentrations. This can lead to uneven exposure of cells to the compound. Visually inspect your wells for any precipitate. To mitigate this, you can try preparing fresh dilutions for each experiment and gently mixing the plate before incubation.
-
Uneven Cell Seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed across the wells of your microplate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to avoid using the outer wells for treatment and instead fill them with sterile phosphate-buffered saline (PBS) or medium to maintain humidity.
-
Incomplete Formazan Solubilization (for MTT assay): If you are using an MTT assay, ensure that the formazan crystals are completely dissolved before reading the absorbance. This can be achieved by vigorous pipetting or placing the plate on a shaker.
Q4: The absorbance readings in my MTT assay are high, suggesting increased cell viability, even at high concentrations of the compound. Is this expected?
A4: An unexpected increase in absorbance in an MTT assay at high compound concentrations can be an artifact. Flavonoids have been reported to interfere with colorimetric assays. The compound itself might directly reduce the MTT reagent to formazan, leading to a false-positive signal that is independent of cellular metabolic activity. To test for this, include a "reagent blank" control containing the culture medium, the compound at various concentrations, and the MTT reagent, but without any cells. If you observe an increase in absorbance in these wells, it indicates direct interference. In such cases, consider using an alternative viability assay that is less susceptible to chemical interference, such as a trypan blue exclusion assay or a cell counting method.
Quantitative Data Summary
There is limited publicly available quantitative data specifically for this compound. However, the following table summarizes the cytotoxic effects of related quercetin derivatives on various cancer cell lines to provide a starting point for determining appropriate concentration ranges for your experiments.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time |
| Quercetin-3-methyl ether | JB6 P+ (mouse epidermal) | MTS | ~20 | 48h |
| Quercetin | MCF-7 (breast cancer) | Not Specified | 73 | 48h |
| Quercetin | MDA-MB-231 (breast cancer) | Not Specified | 85 | 48h |
| 3-O-methyl Quercetin | BV-2 (microglia) | Nitric Oxide Production | 3.8 | Not Specified |
| 3-O-methyl Quercetin | Cell-free | DPPH radical scavenging | 14.17 | Not Specified |
| 3-O-methyl Quercetin | Cell-free | Superoxide anion scavenging | 17.39 | Not Specified |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound.
Cell Viability Assay (MTS/MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO) and an untreated control. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 20 µL of MTS or MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Signaling Pathway Proteins
Principle: This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways such as PI3K/Akt or Notch.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Notch1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow for a Cell-Based Cytotoxicity Assay```dot
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Notch Signaling Pathway
Caption: Potential inhibition of the Notch signaling pathway by this compound.
References
Technical Support Center: Overcoming Resistance to 6-Prenylquercetin-3-Me Ether in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to cancer cell resistance to 6-Prenylquercetin-3-Me ether.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential causes?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a cytotoxic agent through various mechanisms. The most common causes include:
-
Upregulation of ABC Transporters: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2] These transporters function as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and efficacy.
-
Alterations in Target Signaling Pathways: The cancer cells might have developed mutations or compensatory alterations in the signaling pathways targeted by this compound. For instance, if the compound targets the PI3K/Akt pathway, cells may develop alternative survival pathways to bypass this inhibition.
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance, leading to a decreased response to the compound.[3]
Q2: How can we confirm that our cancer cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response analysis and compare the half-maximal inhibitory concentration (IC50) value of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance. This can be determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Q3: What are the first troubleshooting steps if we suspect contamination or experimental error is causing inconsistent results in our cell viability assays?
A3: Inconsistent results can often be traced back to technical issues. Before investigating complex biological resistance, rule out the following:
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular response to drugs.
-
Reagent Quality: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
-
Assay Protocol: Review your cell viability assay protocol for any inconsistencies in cell seeding density, incubation times, or reagent addition.
Q4: Are there known compounds that can be used to overcome resistance mediated by ABC transporters?
A4: Yes, several compounds, known as ABC transporter inhibitors or modulators, can be used to reverse this type of resistance. These are often used in combination with the primary therapeutic agent. Some well-established inhibitors include:
-
Verapamil and Cyclosporin A: First-generation P-gp inhibitors.
-
Tariquidar and Zosuquidar: Third-generation, more potent and specific P-gp inhibitors.
-
Ko143: A potent and specific inhibitor of BCRP.
-
MK-571: An inhibitor of MRP1.
Some flavonoids themselves, like quercetin, have been shown to inhibit ABC transporters.[1][2]
Troubleshooting Guides
Guide 1: Unexpected High IC50 Value for this compound
| Observation | Possible Cause | Recommended Solution |
| High IC50 value in a new cell line | The cell line may have intrinsic resistance to flavonoids or possess a high basal expression of ABC transporters. | 1. Characterize ABC Transporter Expression: Perform Western blot or qPCR to determine the baseline expression levels of P-gp, MRP1, and BCRP. 2. Test in Combination: Perform a cell viability assay with this compound in combination with known ABC transporter inhibitors (e.g., Verapamil, Ko143) to see if sensitivity is restored. 3. Select a Different Cell Line: If intrinsic resistance is high, consider using a different, more sensitive cancer cell line for your experiments. |
| Gradual increase in IC50 over time | The cell line is likely developing acquired resistance. | 1. Confirm Resistance: Compare the IC50 of the current culture to a frozen stock of the original, sensitive parental cell line. 2. Investigate Mechanism: Analyze the resistant cells for increased expression of ABC transporters (Western blot/qPCR) and alterations in target signaling pathways (phospho-protein arrays, Western blot). 3. Develop a Resistant Cell Line Model: Formally establish a resistant cell line by continuous exposure to increasing concentrations of this compound for further studies. |
| High variability in IC50 values between experiments | This is often due to experimental inconsistencies. | 1. Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. 2. Prepare Fresh Reagents: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 3. Optimize Assay Protocol: Ensure uniform mixing of assay reagents and consistent incubation times. Use a multichannel pipette for reagent addition to minimize timing differences across the plate. |
Guide 2: Investigating the Mechanism of Resistance
| Research Question | Experimental Approach | Expected Outcome if Mechanism is Present |
| Is resistance mediated by ABC transporters? | Western Blot: Analyze protein levels of P-gp, MRP1, and BCRP in sensitive vs. resistant cells. Rhodamine 123 Efflux Assay: Measure the efflux of the fluorescent P-gp substrate Rhodamine 123. | Increased protein bands for one or more ABC transporters in resistant cells. Decreased intracellular accumulation of Rhodamine 123 in resistant cells, which is reversible with a P-gp inhibitor. |
| Are there alterations in the PI3K/Akt/mTOR pathway? | Western Blot: Probe for changes in the phosphorylation status of key proteins like Akt (at Ser473) and mTOR (at Ser2448). | Increased phosphorylation of Akt and/or mTOR in resistant cells, suggesting pathway reactivation or a compensatory mechanism. |
| Is the MAPK/ERK pathway involved? | Western Blot: Analyze the phosphorylation of ERK1/2 (at Thr202/Tyr204). | Elevated phospho-ERK1/2 levels in resistant cells, indicating activation of this pro-survival pathway. |
| Has the cell cycle machinery been altered? | Flow Cytometry: Analyze the cell cycle distribution of sensitive and resistant cells treated with this compound. | Resistant cells may not exhibit the same degree of cell cycle arrest (e.g., at G2/M) as sensitive cells upon treatment. |
Quantitative Data Summary
The following tables summarize the IC50 values for quercetin and its derivatives in various cancer cell lines. Data for this compound is limited; therefore, data for structurally related compounds are included to provide a comparative reference.
Table 1: IC50 Values of Quercetin and its Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Quercetin | MCF-7 | 37.06 ± 0.08 | |
| Quercetin Derivative 4q | MCF-7 | 36.65 ± 0.25 | |
| Quercetin Derivative 8q | MCF-7 | 35.49 ± 0.21 | |
| Quercetin | MDA-MB-231 | 5.81 ± 0.13 | |
| 6-Prenylnaringenin | MDA-MB-231 | >100 |
Table 2: IC50 Values of Prenylated Flavonoids in Other Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Xanthohumol | LoVo (Colon) | 16.3 ± 0.8 | |
| Xanthohumol | LoVo/Dx (Doxorubicin-resistant Colon) | 13.9 ± 1.1 | |
| 8-Prenylnaringenin | PC-3 (Prostate) | 26.3 ± 1.5 | |
| Quercetin | HCT116 (Colon) | 5.79 ± 0.13 | |
| 3,3′,4′,7-tetra-O-methylated quercetin | - | Potent MDR agent |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cancer cell line and determine the initial IC50 of this compound using a standard cell viability assay (e.g., MTT).
-
Initial Chronic Exposure: Continuously expose the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Monitor the cells daily. Initially, cell growth will be slow. Continue to culture the cells in the presence of the drug, changing the media every 2-3 days.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x the previous concentration).
-
Repeat Dose Escalation: Repeat step 4 several times over a period of several months. With each increase in drug concentration, there will likely be a period of slower growth followed by recovery.
-
Confirm Resistance: After several months of continuous exposure, culture the cells in a drug-free medium for at least two weeks to ensure the resistance phenotype is stable. Then, perform a cell viability assay to determine the new IC50 value. A significant increase (typically >5-fold) compared to the parental line confirms the development of a resistant cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at a low passage number for future experiments.
Protocol 2: Western Blot for ABC Transporter Expression
-
Cell Lysis: Grow sensitive and resistant cells to 80-90% confluency. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, MRP1, BCRP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 8).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the ABC transporters to the loading control. Compare the expression levels between the sensitive and resistant cell lines.
Visualizations
Caption: Troubleshooting workflow for investigating resistance to this compound.
Caption: Signaling pathways potentially involved in resistance to this compound.
Caption: Experimental workflow for confirming resistance using a cell viability assay.
References
- 1. Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids [frontiersin.org]
- 3. Flavonoids Overcome Drug Resistance to Cancer Chemotherapy by Epigenetically Modulating Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Prenylquercetin-3-Me Ether HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Prenylquercetin-3-Me ether. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, a compound with increased lipophilicity due to its prenyl and methyl ether groups compared to its parent flavonoid, quercetin.
Poor Peak Shape
Q1: Why is my this compound peak showing tailing?
A1: Peak tailing for this compound is a common issue and can be caused by several factors:
-
Secondary Interactions: The hydroxyl groups on the flavonoid backbone can have secondary interactions with residual silanols on the C18 stationary phase.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups. Employing an end-capped HPLC column can also minimize these interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. If sensitivity is an issue, consider optimizing your detector settings.
-
-
Contamination: A contaminated guard column or analytical column can also cause peak shape distortion.
-
Solution: Flush the column with a strong solvent like isopropanol or methanol. If the problem persists, replace the guard column or, if necessary, the analytical column.
-
Q2: My peak is broad, what could be the cause?
A2: Broad peaks can lead to poor resolution and inaccurate quantification. Common causes include:
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to broader peaks.
-
High Dead Volume: Excessive tubing length or wide-bore tubing between the column and the detector can increase dead volume and cause peak broadening.
-
Inappropriate Mobile Phase: A mobile phase that is too "weak" (less organic solvent) can cause the compound to spend too much time on the column, resulting in broader peaks. The increased lipophilicity of this compound makes it sensitive to the organic content of the mobile phase.
-
Solution: Ensure your HPLC system is optimized to minimize dead volume. If column degradation is suspected, replace the column. You can also try increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Q3: I am observing split peaks for my analyte. What should I do?
A3: Split peaks can arise from a few issues at the head of the column or during injection:
-
Partially Blocked Frit: Particulate matter from the sample or mobile phase can block the column inlet frit.
-
Column Void: A void or channel in the stationary phase at the column inlet can cause the sample to travel through different paths.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column. If a column void is the issue, the column will likely need to be replaced. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Retention Time Variability
Q4: The retention time for this compound is shifting between injections. What is causing this?
A4: Fluctuations in retention time can compromise the reliability of your analysis. The most common culprits are:
-
Inconsistent Mobile Phase Composition: Improperly mixed or degrading mobile phase can lead to shifts in retention time.
-
Temperature Fluctuations: Changes in column temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Pump Issues: An improperly functioning HPLC pump can deliver an inconsistent flow rate.
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to retention time drift.
-
Solution: Ensure your mobile phase is well-mixed and prepared fresh daily. Use a column oven to maintain a constant temperature. Regularly service your HPLC pump. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for an HPLC method for this compound?
A5: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A starting gradient could be 40-60% B over 20 minutes. Due to the lipophilic nature of the prenyl group, a higher initial percentage of organic solvent may be required compared to quercetin.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectra of similar flavonoids, a wavelength between 254 nm and 370 nm should be appropriate. It is recommended to determine the UV maximum of your specific compound.
-
Column Temperature: 30 °C.
Q6: How does the prenyl group on this compound affect its HPLC analysis compared to quercetin?
A6: The prenyl group is a lipophilic moiety, which significantly increases the hydrophobicity of the molecule. This will result in a longer retention time on a reversed-phase (e.g., C18) column compared to quercetin under the same conditions. You will likely need a higher concentration of organic solvent in your mobile phase to elute it in a reasonable time.
Q7: What is the best way to prepare my this compound sample for injection?
A7: Dissolve your sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition or a weaker solvent. Methanol or acetonitrile are good choices. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
Q8: I am not seeing any peak for my compound. What should I check?
A8: If no peak is observed, consider the following:
-
Solubility: Your compound may not be soluble in the injection solvent.
-
Retention: Your compound may be too strongly retained on the column. Try a stronger mobile phase (higher organic content).
-
Detection Wavelength: Ensure your detector is set to a wavelength at which your compound absorbs light.
-
Sample Degradation: Flavonoids can be sensitive to light and pH. Ensure your samples are handled appropriately.
Experimental Protocols
Standard HPLC Method for this compound
This protocol provides a general method that can be adapted and optimized for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or acetic acid)
-
0.22 µm or 0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min, 50% B; 5-20 min, 50-80% B; 20-25 min, 80% B; 25.1-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 256 nm and 365 nm |
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standards by diluting with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Use mobile phase with low pH (e.g., 0.1% formic acid). |
| Column overload | Dilute the sample. | |
| Broad Peaks | Column degradation | Replace the column. |
| High dead volume | Use shorter, narrower bore tubing. | |
| Split Peaks | Partially blocked column frit | Back-flush the column; filter samples and mobile phases. |
| Injection solvent incompatibility | Dissolve sample in initial mobile phase or a weaker solvent. | |
| Retention Time Shift | Inconsistent mobile phase | Prepare fresh mobile phase daily and ensure proper mixing. |
| Temperature fluctuations | Use a column oven. |
Visualizations
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common HPLC problems encountered during the analysis of this compound.
Caption: A flowchart for troubleshooting common HPLC issues.
Hypothetical Signaling Pathway of Quercetin Derivatives
This diagram illustrates a simplified signaling pathway that can be modulated by quercetin and its derivatives, such as this compound, which are often studied for their anti-inflammatory and anti-cancer properties.
Caption: Inhibition of PI3K/Akt/mTOR and NF-κB pathways by quercetin derivatives.
Technical Support Center: Scaling Up 6-Prenylquercetin-3-Me Ether Production
Welcome to the technical support center for the synthesis and scale-up of 6-Prenylquercetin-3-Me ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on production, address common experimental challenges, and answer frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of 6-Prenylquercetin | 1. Inefficient Prenylation: Steric hindrance or suboptimal reaction conditions.[1] 2. Side Reactions: Formation of other prenylated isomers (e.g., 8-prenylquercetin) or O-prenylated byproducts.[2][3] 3. Degradation of Quercetin: The starting material may be sensitive to the reaction conditions. | 1. Optimize Reaction Conditions: - Catalyst: Use a Lewis acid catalyst like BF₃·OEt₂ to facilitate the reaction.[4] - Solvent: A non-polar aprotic solvent such as dioxane is often effective.[4] - Temperature: Maintain a controlled temperature, as excessive heat can lead to degradation. 2. Use of a Milder Prenylating Agent: Consider using 2-methyl-3-buten-2-ol, which can reduce the formation of byproducts compared to prenyl bromide. 3. Protecting Groups: To improve regioselectivity, consider protecting the other hydroxyl groups of quercetin before prenylation. |
| Poor Regioselectivity in 3-O-Methylation | 1. Multiple Reactive Hydroxyl Groups: Quercetin has several hydroxyl groups with similar reactivity. 2. Inappropriate Methylating Agent or Base: The choice of reagents can significantly impact which hydroxyl group is methylated. | 1. Selective Protection: Protect the more reactive hydroxyl groups (e.g., at the 7, 3', and 4' positions) before methylation. Benzyl groups are a common choice as they can be removed later. 2. Enzymatic Methylation: Consider using O-methyltransferases (OMTs) which can offer high regioselectivity. 3. Controlled Reaction Conditions: Use a stoichiometric amount of a mild base and methylating agent (e.g., dimethyl sulfate) and carefully control the reaction temperature to favor methylation at the 3-position. |
| Formation of Multiple Methylated Products | 1. Over-methylation: The methylating agent reacts with more than one hydroxyl group. 2. Isomerization: Under certain conditions, the flavonoid backbone can undergo rearrangements. | 1. Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the substrate. 2. Stepwise Synthesis: A stepwise approach with protection and deprotection of specific hydroxyl groups will yield the desired product with higher purity. 3. Purification: Utilize column chromatography with a suitable solvent system to separate the desired mono-methylated product from other isomers. |
| Difficulty in Purifying the Final Product | 1. Similar Polarity of Byproducts: Isomeric byproducts can have very similar polarities, making separation by standard chromatography challenging. 2. Low Crystallinity: The final product may be an amorphous solid, making purification by recrystallization difficult. | 1. Advanced Chromatographic Techniques: - Macroporous Resins: Use resins like AB-8 for preliminary purification to remove major impurities. - Preparative HPLC: For high-purity final product, preparative high-performance liquid chromatography is recommended. 2. Solvent System Optimization: Experiment with different solvent systems for column chromatography to achieve better separation of isomers. Gradient elution can be particularly effective. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: A common strategy involves a multi-step synthesis:
-
Protection: Selectively protect the hydroxyl groups of quercetin, leaving the 6-position and 3-position available for subsequent reactions.
-
Prenylation: Introduce the prenyl group at the 6-position of the protected quercetin.
-
Methylation: Selectively methylate the hydroxyl group at the 3-position.
-
Deprotection: Remove the protecting groups to yield the final product.
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: Quercetin has five hydroxyl groups with varying degrees of reactivity. Without the use of protecting groups, both prenylation and methylation can occur at multiple positions, leading to a mixture of isomers that are difficult to separate. The reactivity of the hydroxyl groups is generally in the order of 7-OH > 3-OH > 4'-OH > 3'-OH > 5-OH.
Q3: What are the advantages of prenylation and methylation of quercetin?
A3: Prenylation generally increases the lipophilicity of flavonoids, which can enhance their bioavailability and interaction with cell membranes. Methylation can also improve metabolic stability and cell permeability. These modifications can lead to enhanced biological activities.
Q4: What analytical techniques are suitable for characterizing the final product and intermediates?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and for purification.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirming the positions of the prenyl and methyl groups.
Q5: Are there any known biological activities of this compound?
A5: While specific studies on this compound are limited, related prenylated and methylated quercetin derivatives have shown a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. It is hypothesized that this compound may modulate signaling pathways such as the Wnt/β-catenin pathway, which is involved in various cellular processes.
Experimental Protocols
Overall Synthesis Workflow
The following diagram illustrates the proposed multi-step synthesis for this compound.
Caption: Proposed synthetic workflow for this compound.
Step 1: Protection of Quercetin
This protocol is a generalized procedure and may require optimization.
| Parameter | Value |
| Reactants | Quercetin, Benzyl bromide, K₂CO₃ |
| Molar Ratio | 1 : 4 : 5 (Quercetin : Benzyl bromide : K₂CO₃) |
| Solvent | Anhydrous Acetone or DMF |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, evaporation, and purification by column chromatography |
| Expected Outcome | 3,7,3',4'-Tetra-O-benzylquercetin |
Methodology:
-
Dissolve quercetin in anhydrous acetone or DMF.
-
Add K₂CO₃ and stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Prenylation of Protected Quercetin
| Parameter | Value |
| Reactants | Protected Quercetin, 2-methyl-3-buten-2-ol, BF₃·OEt₂ |
| Molar Ratio | 1 : 2 : 2.1 (Protected Quercetin : 2-methyl-3-buten-2-ol : BF₃·OEt₂) |
| Solvent | Dry Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
| Work-up | Quenching with water, extraction with ethyl acetate, and purification |
| Expected Outcome | 6-Prenyl-3,7,3',4'-tetra-O-benzylquercetin |
Methodology:
-
Dissolve the protected quercetin in dry dioxane.
-
Slowly add BF₃·OEt₂ to the solution and stir for 30 minutes at room temperature.
-
Add a solution of 2-methyl-3-buten-2-ol in dry dioxane dropwise.
-
Stir the reaction mixture for 8-12 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.
-
Purify the product by column chromatography.
Step 3: Methylation of Prenylated Protected Quercetin
| Parameter | Value |
| Reactants | Prenylated Protected Quercetin, Dimethyl sulfate (DMS), K₂CO₃ |
| Molar Ratio | 1 : 1.2 : 2 (Substrate : DMS : K₂CO₃) |
| Solvent | Anhydrous Acetone |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Filtration, evaporation, and purification |
| Expected Outcome | 6-Prenyl-3-O-methyl-7,3',4'-tri-O-benzylquercetin |
Methodology:
-
Dissolve the prenylated protected quercetin in anhydrous acetone.
-
Add K₂CO₃ and stir the mixture.
-
Add dimethyl sulfate dropwise.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the mixture and evaporate the solvent.
-
Purify the product by column chromatography.
Step 4: Deprotection to Yield Final Product
| Parameter | Value |
| Reactants | Methylated Prenylated Protected Quercetin, Pd/C |
| Reaction Type | Catalytic Hydrogenation |
| Solvent | Ethanol/Ethyl Acetate mixture |
| Pressure | H₂ (balloon or Parr hydrogenator) |
| Reaction Time | 12-24 hours |
| Work-up | Filtration through Celite, evaporation, and final purification |
| Expected Outcome | This compound |
Methodology:
-
Dissolve the protected compound in a mixture of ethanol and ethyl acetate.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude product.
-
Purify the final product using preparative HPLC or column chromatography.
Potential Signaling Pathway Modulation
This compound, as a derivative of quercetin, may influence various signaling pathways critical in cellular processes. One such pathway is the Wnt/β-catenin signaling pathway, which is integral to cell proliferation, differentiation, and apoptosis.
Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- 1. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniupo.it [iris.uniupo.it]
- 3. Effects of quercetin and artemetin prenylation on bioavailability and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
6-Prenylquercetin-3-Me Ether vs. Quercetin: A Comparative Cytotoxicity Analysis for Researchers
An objective guide for researchers, scientists, and drug development professionals on the cytotoxic potential of 6-Prenylquercetin-3-Me ether in comparison to its parent compound, quercetin. This guide synthesizes available experimental data on structurally related compounds to provide an inferred comparison, owing to the current lack of direct comparative studies on this compound.
Introduction: The Rationale for Comparing Quercetin and its Prenylated Methylated Derivative
Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, is renowned for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Its potential as a chemopreventive and therapeutic agent is, however, often limited by factors such as metabolic instability and suboptimal bioavailability. To address these limitations, synthetic and natural derivatives of quercetin are being actively investigated. Among these, this compound represents a molecule with two key structural modifications: a prenyl group at the 6-position and a methyl ether at the 3-position. Prenylation is known to enhance the lipophilicity of flavonoids, which can improve their interaction with cellular membranes and potentially increase their biological activity.[1][2] Similarly, methylation of the hydroxyl groups can alter the metabolic profile and biological effects of flavonoids.
Quantitative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for quercetin and quercetin-3-methyl ether across various human cancer cell lines. This data, typically presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), serves as a benchmark for evaluating cytotoxic potency.
Table 1: Cytotoxicity of Quercetin against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 73 | 48 |
| MDA-MB-231 | Breast Cancer | 85 | 48 |
| T98G | Glioblastoma | >100 | 48 |
| U118MG | Glioblastoma | >100 | 48 |
| HeLa | Cervical Cancer | 29.49 (µg/mL) | 24 |
| A172 | Glioblastoma | ~50-100 | 24-48 |
| LBC3 | Glioblastoma | ~50-100 | 24-48 |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Table 2: Cytotoxicity of Quercetin-3-Methyl Ether against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HL-60 | Promyelocytic Leukemia | 14.3 ± 4.6 | Not Specified |
| SK-Br-3 | Breast Cancer | Not specified (significant growth inhibition at 5-10 µM) | Not Specified |
| SK-Br-3-Lap R | Lapatinib-Resistant Breast Cancer | Not specified (significant growth inhibition at 5-10 µM) | Not Specified |
| JB6 P+ | Mouse Epidermal | Not cytotoxic up to 10 µM, cytotoxic at 20 µM | 24-48 |
Inferred Cytotoxic Profile of this compound
Based on the structural modifications, the cytotoxic profile of this compound can be hypothesized as follows:
-
Enhanced Potency: The addition of a lipophilic prenyl group at the 6-position is expected to increase the compound's ability to penetrate cell membranes, potentially leading to a lower IC50 value compared to both quercetin and quercetin-3-methyl ether. Studies on other prenylated flavonoids have demonstrated that this modification often enhances cytotoxic activity.[1][2]
-
Altered Selectivity: The specific nature of the prenyl group and its position, along with the 3-O-methylation, may alter the compound's selectivity towards different cancer cell lines compared to quercetin.
-
Modified Mechanism of Action: While likely sharing some mechanistic similarities with quercetin (e.g., induction of apoptosis, cell cycle arrest), the structural changes in this compound could lead to interactions with a different profile of molecular targets.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of flavonoid cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, quercetin) or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with 0.1 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Quercetin and its derivatives exert their cytotoxic effects through the modulation of multiple signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, it is plausible that it will share some mechanisms with quercetin and quercetin-3-methyl ether.
Induction of Apoptosis
Quercetin is a known inducer of apoptosis in cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak), downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), release of cytochrome c from the mitochondria, and activation of caspases.
Cell Cycle Arrest
Quercetin can induce cell cycle arrest at various phases (G1, S, or G2/M) in different cancer cell types. This is often mediated by the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27). Quercetin-3-methyl ether has been shown to induce G2/M arrest in breast cancer cells.
Inhibition of Pro-Survival Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are critical for cell survival, proliferation, and resistance to apoptosis. Quercetin and its derivatives have been reported to inhibit these pathways, thereby sensitizing cancer cells to cytotoxic insults. Quercetin-3-methyl ether has been shown to inhibit the Notch1 and PI3K/Akt signaling pathways in breast cancer stem cells.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for cytotoxicity assessment and key signaling pathways involved in the action of quercetin and its derivatives.
Caption: Experimental workflow for comparing the cytotoxicity of flavonoids.
Caption: Intrinsic pathway of apoptosis induced by quercetin derivatives.
Caption: Inhibition of the PI3K/Akt pro-survival pathway.
Conclusion and Future Directions
While direct comparative data remains elusive, the structural characteristics of this compound suggest it may possess enhanced cytotoxic activity against cancer cells compared to its parent compound, quercetin. The prenyl group is anticipated to increase lipophilicity and cellular uptake, while the methyl ether may alter its metabolic stability and target interactions. The cytotoxic mechanisms are likely to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways such as PI3K/Akt.
Future research should focus on the synthesis and direct in vitro evaluation of this compound against a panel of cancer cell lines to validate these hypotheses. Head-to-head studies with quercetin and quercetin-3-methyl ether would be crucial to definitively characterize its cytotoxic potential and selectivity. Furthermore, mechanistic studies are warranted to identify its specific molecular targets and signaling pathways. Such research will be instrumental in determining the potential of this compound as a lead compound in the development of novel anticancer therapeutics.
References
Unveiling the Bioactivity of 6-Prenylquercetin-3-Me Ether Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in the modification of natural products, such as the flavonoid quercetin. The introduction of prenyl and methyl groups to the quercetin scaffold has been shown to significantly modulate its biological activity. This guide provides a comparative analysis of 6-Prenylquercetin-3-Me ether and its analogs, focusing on their structure-activity relationships in anticancer and anti-inflammatory applications. By presenting available experimental data, detailed protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for the scientific community.
Structure-Activity Relationship: A Comparative Overview
The biological activity of quercetin derivatives is intricately linked to their substitution patterns. The addition of a lipophilic prenyl group, particularly at the C-6 position, and methylation of the hydroxyl group at the C-3 position, as seen in this compound, have been investigated for their potential to enhance cytotoxic and anti-inflammatory effects.
Anticancer Activity
The introduction of prenyl and methyl groups can significantly influence the cytotoxic potential of quercetin against various cancer cell lines. While comprehensive data on a wide range of this compound analogs is limited, existing studies on related compounds provide valuable insights into the structure-activity relationship (SAR).
Key Observations:
-
Prenylation: The presence of a prenyl group generally enhances cytotoxicity. This is often attributed to increased lipophilicity, which can facilitate cell membrane penetration. The position of the prenyl group is also crucial, with C-6 and C-8 substitutions being common.
-
Methylation: Methylation of the hydroxyl groups can have varied effects. In some cases, it can increase metabolic stability and bioavailability. However, the specific pattern of methylation is critical in determining the impact on anticancer activity.
-
Combined Effect: The combination of prenylation and methylation in a single molecule represents a promising strategy for developing potent anticancer agents.
Table 1: Comparative Cytotoxicity of this compound and Related Analogs
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| This compound | Quercetin with a prenyl group at C-6 and a methyl group at C-3 OH | T47D (Breast Cancer) | 2.5 | [1] |
| 8-Prenylquercetin | Quercetin with a prenyl group at C-8 | Not specified | Stronger anti-inflammatory than quercetin | [2] |
| Quercetin-3-O-methyl ether | Quercetin with a methyl group at C-3 OH | Esophageal cancer cells | Inhibits proliferation | [3] |
| 6-Geranyl-3',4',5,7-tetrahydroxyflavanone | Flavanone with a geranyl group at C-6 | HeLa (Cervical Cancer) | 1.3 µg/mL | |
| Kuwanon C | Prenylated flavonoid | THP-1 (Leukemia) | 1.7 µM |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Activity
Prenylated and methylated quercetin derivatives have also demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways.
Key Observations:
-
Inhibition of Pro-inflammatory Mediators: Analogs have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
-
Enzyme Inhibition: Inhibition of enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) is another mechanism through which these compounds exert their anti-inflammatory effects.
-
Signaling Pathway Modulation: The NF-κB and MAPK signaling pathways are key targets for the anti-inflammatory actions of these flavonoids.
Table 2: Comparative Anti-inflammatory Activity of Quercetin Analogs
| Compound | Assay | Model | Effect | Reference |
| 8-Prenylquercetin | Inhibition of iNOS, COX-2, NO, PGE2, and cytokines | RAW264.7 cells and mouse paw edema | Stronger inhibition than quercetin | [2] |
| Quercetin-3-O-methyl ether | Inhibition of TNF-α formation | LPS-stimulated RAW 264.7 cells | Potent inhibitory effect | |
| Methyl derivatives of flavanone | Inhibition of NO and pro-inflammatory cytokines | LPS-stimulated RAW264.7 cells | Dose-dependent modulation |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
TNF-α Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 cell line) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours). Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.
Signaling Pathway Visualizations
The biological effects of this compound and its analogs are often mediated by their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Quercetin and its derivatives have been shown to inhibit this pathway.
Caption: PI3K/Akt signaling pathway and its inhibition by quercetin analogs.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Its inhibition is a primary mechanism for the anti-inflammatory effects of many natural products, including quercetin derivatives.
Caption: NF-κB signaling pathway and its inhibition by quercetin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin and derivatives: useful tools in inflammation and pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of quercetin derivatives as novel β-catenin/B-cell lymphoma 9 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of 6-Prenylquercetin-3-Me Ether In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and bioavailability is a cornerstone of oncological research. 6-Prenylquercetin-3-Me ether, a modified flavonoid, has emerged as a compound of interest due to the known anticancer properties of its parent compound, quercetin, and the potential for enhanced biological activity conferred by its prenyl and methyl groups. This guide provides a comparative analysis of the potential in vivo anticancer effects of this compound, drawing on existing data for quercetin and other relevant derivatives. The information is intended to support further preclinical investigation and drug development.
Executive Summary
Direct in vivo studies on this compound are currently limited in publicly available literature. However, extensive research on quercetin provides a strong foundation for predicting its potential efficacy. Methylation and prenylation are known to enhance the bioavailability and biological activity of flavonoids.[1][2][3] In vitro studies have shown that quercetin and its derivatives can inhibit cancer cell growth, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis, such as the PI3K/Akt and Notch pathways.[4][5] This guide synthesizes available in vivo data for quercetin and provides a framework for designing and evaluating the in vivo anticancer effects of this compound.
Data Presentation: In Vivo Anticancer Efficacy
The following table summarizes quantitative data from in vivo studies on quercetin, which serves as a benchmark for predicting the efficacy of its derivatives like this compound. It is crucial to consider the variability in experimental models, cancer types, and dosing regimens when interpreting these results.
| Compound | Animal Model | Cancer Type | Dosage & Administration | Key Findings | Reference |
| Quercetin | BALB/c mice | Colon Carcinoma (CT-26 xenograft) | 50, 100, 200 mg/kg; intraperitoneal | Significant reduction in tumor volume at all doses. Increased survival rate at 100 and 200 mg/kg. | |
| Quercetin | Nude mice | Breast Cancer (MCF-7 xenograft) | 100, 200 mg/kg; intraperitoneal | Significant reduction in tumor volume. | |
| Quercetin | Rats | Distal Colon Mucosa | 10 g/kg diet for 11 weeks | Downregulation of the MAPK pathway and upregulation of tumor suppressor genes (PTEN, Tp53, Msh2). | |
| Quercetin | Xenograft mouse model | Breast Cancer | Not specified | Reduced VEGF, PKM2, and p-Akt protein levels in tumor tissue, inhibiting metastasis. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vivo studies. Below are generalized protocols for key experiments in evaluating the anticancer effects of a test compound.
General Experimental Workflow for In Vivo Anticancer Studies
A typical workflow for assessing the in vivo anticancer efficacy of a compound is depicted below. This process begins with the selection of an appropriate animal model and cancer cell line, followed by tumor implantation, treatment administration, and subsequent monitoring and data analysis.
Caption: General experimental workflow for in vivo anticancer studies.
Protocol 1: Subcutaneous Xenograft Model
This is a widely used method for evaluating the efficacy of anticancer compounds in vivo.
Materials:
-
Cancer cell line of interest (e.g., human breast cancer cell line MCF-7)
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, to enhance tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^6 to 10 x 10^6 cells/100 µL.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).
-
Treatment Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
Monitoring: Continue to monitor tumor growth and the general health of the animals (body weight, activity, etc.) throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a specified duration. Tissues can then be harvested for further analysis.
Key Signaling Pathways
Quercetin and its derivatives exert their anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. In vitro studies suggest that quercetin-3-methyl ether can inhibit the Notch1 and PI3K/Akt signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism and is often hyperactivated in cancer.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
Notch Signaling Pathway
The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell fate decisions, and its dysregulation is implicated in many cancers.
Caption: Notch signaling pathway and potential inhibition by this compound.
Future Directions
While the available data on quercetin and its derivatives are promising, dedicated in vivo studies are essential to definitively establish the anticancer efficacy, pharmacokinetics, and safety profile of this compound. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vivo comparisons of this compound with quercetin and standard-of-care chemotherapeutic agents.
-
Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo behavior.
-
Mechanism of Action Studies: Utilizing in vivo models to confirm the modulation of signaling pathways like PI3K/Akt and Notch, and to identify other potential molecular targets.
-
Combination Therapy: Investigating the synergistic effects of this compound in combination with existing anticancer drugs to potentially enhance therapeutic outcomes and overcome drug resistance.
By systematically addressing these research areas, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated, paving the way for its potential clinical development.
References
A Comparative Guide to the Bioactivity of Prenylated and Methylated Quercetin Derivatives
Disclaimer: Direct experimental data from different laboratories on the biological activity of 6-Prenylquercetin-3-Me ether is not currently available in the public domain. This guide provides a comparative analysis based on published data for structurally related compounds, namely prenylated flavonoids and quercetin methyl ethers, to infer the potential activities of this compound.
The addition of a prenyl group to the flavonoid backbone is known to enhance various biological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] Prenylation can increase the lipophilicity of the molecule, leading to improved interaction with biological membranes and target proteins.[1][3] Similarly, methylation of the hydroxyl groups on the quercetin backbone can alter its physicochemical properties, influencing its bioavailability and biological activity.
This guide summarizes the reported activities of these related compounds to provide a predictive comparison for researchers, scientists, and drug development professionals.
Quantitative Data on Biological Activities
The following tables summarize the in vitro activities of various prenylated flavonoids and quercetin methyl ethers from different studies. These tables are intended to provide a comparative overview of the potential efficacy of these classes of compounds.
Table 1: Anticancer Activity of Prenylated Flavonoids
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 6-Prenylnaringenin | T-47D (Breast Cancer) | Antiproliferative | < 22.6 (More active than cisplatin) | |
| 6-Prenylnaringenin | SK-MEL-28 (Melanoma) | Antiproliferative | ~25 | |
| 6-Prenylnaringenin | BLM (Melanoma) | Antiproliferative | ~30 | |
| 8-Prenylnaringenin | SK-MEL-28 (Melanoma) | Antiproliferative | ~30 | |
| 8-Prenylnaringenin | BLM (Melanoma) | Antiproliferative | ~40 |
Table 2: Anti-inflammatory and Antioxidant Activity of Quercetin Derivatives
| Compound | Assay | Activity | IC50 (µM) | Reference |
| Quercetin-3-methyl ether | DPPH Radical Scavenging | Antioxidant | 14.17 | |
| Quercetin-3-methyl ether | Superoxide Anion Scavenging | Antioxidant | 17.39 | |
| Quercetin-3-methyl ether | Lipid Peroxidation Inhibition | Antioxidant | 19 | |
| Quercetin-3-methyl ether | NO Production in BV-2 microglia | Anti-inflammatory | 3.8 | |
| Quercetin | DPPH Radical Scavenging | Antioxidant | 47.20 | |
| Quercetin-3'-methyl ether | DPPH Radical Scavenging | Antioxidant | 52.54 | |
| 8-Prenylquercetin | Inhibition of iNOS, COX-2, NO, PGE2 | Anti-inflammatory | Stronger than Quercetin |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate cross-laboratory validation and further research.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A is the absorbance.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of concentration versus percentage of inhibition.
-
2. Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT.
-
The plate is incubated for a few hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
-
3. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and is crucial for studying cellular signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cells are treated with the test compound for a specified time.
-
The cells are lysed to extract the total protein.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein for each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ERK, phospho-Akt).
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).
-
The signal is captured using an imaging system, and the protein bands are quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by prenylated and methylated quercetin derivatives and a general workflow for their biological activity screening.
Caption: General experimental workflow for screening the biological activities of a test compound.
Quercetin and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway by prenylated quercetin derivatives.
The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that can be targeted by quercetin derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin methyl ethers.
References
statistical analysis of 6-Prenylquercetin-3-Me ether bioactivity data
In the landscape of drug discovery and development, flavonoids have emerged as a promising class of natural compounds with diverse pharmacological activities. Among these, quercetin and its derivatives have been the subject of extensive research. This guide provides a statistical analysis and comparison of the bioactivity of 6-Prenylquercetin-3-Me ether and its related compounds, offering valuable insights for researchers, scientists, and drug development professionals. The addition of a prenyl group and a methyl ether moiety to the core quercetin structure can significantly influence its biological effects, including anticancer, anti-inflammatory, and antioxidant activities.
Comparative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the quantitative bioactivity data for this compound, its non-methylated precursor 6-Prenylquercetin, the parent flavonoid Quercetin, and its methylated form Quercetin-3-methyl ether. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.
Table 1: Anticancer Activity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| 6-Prenylquercetin | SW480 (Colon Cancer) | >200 | [1] |
| SW620 (Colon Cancer) | >200 | [1] | |
| Quercetin | A172 (Glioblastoma) | 58.5 (48h) | [2] |
| LBC3 (Glioblastoma) | 41.37 (48h) | [2] | |
| A549 (Lung Cancer) | 8.65 (24h), 7.96 (48h), 5.14 (72h) | [3] | |
| H69 (Lung Cancer) | 14.2 (24h), 10.57 (48h), 9.18 (72h) | ||
| MCF-7 (Breast Cancer) | 73 (48h) | ||
| MDA-MB-231 (Breast Cancer) | 85 (48h) | ||
| HT-29 (Colon Cancer) | 81.65 (48h) | ||
| Quercetin-3-methyl ether | HL-60 (Leukemia) | 14.3 | |
| SK-Br-3 (Breast Cancer) | ~5-10 | ||
| RKO (Colon Cancer) | >20 | ||
| SW1116 (Colon Cancer) | >20 |
Table 2: Anti-inflammatory Activity (IC50 in µM)
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Nitric Oxide Inhibition (RAW 264.7) | Data not available | - |
| 6-Prenylquercetin | Nitric Oxide Inhibition (RAW 264.7) | Data not available | - |
| Quercetin | Nitric Oxide Inhibition (RAW 264.7) | 12.0 | |
| Quercetin-3-methyl ether | Nitric Oxide Inhibition (RAW 264.7) | Data not available | - |
Table 3: Antioxidant Activity (IC50 in µg/mL)
| Compound | Assay | IC50 (µg/mL) | Reference |
| This compound | DPPH Radical Scavenging | Data not available | - |
| 6-Prenylquercetin | DPPH Radical Scavenging | Data not available | - |
| Quercetin | DPPH Radical Scavenging | 19.17 | |
| Quercetin-3-methyl ether | DPPH Radical Scavenging | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Assay)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Antioxidant Assay (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of quercetin and its derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for bioactivity screening.
Caption: General experimental workflow for bioactivity analysis.
Caption: Quercetin's modulation of the MAPK signaling pathway.
Caption: Quercetin's modulation of the PI3K/Akt signaling pathway.
References
A Comparative Analysis of 6-Prenylquercetin-3-Me Ether and Related Flavonoids for Researchers and Drug Development Professionals
An In-depth Guide to the Biological Activities, Experimental Data, and Signaling Pathways of a Novel Quercetin Derivative in Comparison to Its Analogs
Given the burgeoning interest in modified natural compounds for therapeutic applications, this guide provides a comparative analysis of the novel flavonoid, 6-Prenylquercetin-3-Me ether, against its parent compound, quercetin, and other relevant derivatives, including 8-prenylquercetin and various quercetin methyl ethers. Due to the absence of direct peer-reviewed studies on this compound, this guide synthesizes data from studies on structurally related compounds to project its potential bioactivity and offer a framework for future research.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of flavonoids is significantly influenced by their structural modifications, such as prenylation and methylation. These alterations can impact their antioxidant, anti-inflammatory, and cytotoxic properties. The following tables summarize the available quantitative data for quercetin and its derivatives from various in-vitro studies.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µM) | Source |
| Quercetin | 47.20 | [1] |
| Quercetin-3'-methyl ether | 52.54 | [1] |
| Quercetin-5-methyl ether | 52.24 | [1] |
| Quercetin-3',5-dimethyl ether | 119.27 | [1] |
| Quercetin pentaacetate | 790.57 | [1] |
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition in RAW 264.7 Cells)
| Compound | IC50 (µM) | Source |
| Quercetin | ~27 | |
| Apigenin (related flavonoid) | 23 | |
| Luteolin (related flavonoid) | 27 | |
| Wogonin (related flavonoid) | 17 |
Table 3: Comparative Cytotoxic Activity (MTT Assay on HeLa Cells)
| Compound | IC50 (µM) | Source |
| Quercetin | >100 | |
| Chloronaphtoquinone quercetin | 13.2 | |
| Tri(diacetylcaffeoyl)quercetin | 16.5 | |
| Di(tetraacetylquinoyl) quercetin | 19.5 | |
| Pentaacetyl quercetin | 29.6 |
Structure-Activity Relationship and Predicted Performance of this compound
Structure-activity relationship (SAR) studies on flavonoids provide insights into how specific chemical modifications influence their biological activities.
-
Prenylation: The addition of a prenyl group generally enhances the lipophilicity of flavonoids, which can lead to increased interaction with cell membranes and potentially higher bioavailability. Studies on other prenylated flavonoids suggest that prenylation can enhance cytotoxic and anti-inflammatory activities. For instance, prenylated naringenin has shown enhanced biological functions. A study comparing 6-prenylnaringenin and 8-prenylnaringenin revealed that the 8-prenyl isomer has significantly higher oral bioavailability. This suggests that the position of the prenyl group is a critical determinant of pharmacokinetic properties. While direct data is unavailable, it is plausible that 6-prenylquercetin may exhibit lower bioavailability compared to an 8-prenyl counterpart.
-
Methylation: Methylation of the hydroxyl groups of quercetin has variable effects on its bioactivity. Some studies indicate that methylation can decrease antioxidant activity, as seen in the DPPH assay data. However, the effect on anti-inflammatory activity is not directly correlated with the number of free hydroxyl groups. In some cases, methylated derivatives have shown potent anti-inflammatory effects.
Based on these SAR principles, it can be hypothesized that This compound would exhibit a unique profile:
-
Antioxidant Activity: The methylation at the 3-position might lead to a slight decrease in antioxidant activity compared to quercetin. The presence of the prenyl group at the 6-position could potentially contribute to radical scavenging at the prenyl chain itself, though this effect might be modest.
-
Anti-inflammatory Activity: The combination of prenylation and methylation could result in significant anti-inflammatory properties. The increased lipophilicity from the prenyl group may enhance cellular uptake and interaction with inflammatory signaling proteins.
-
Cytotoxicity: The prenyl group is often associated with increased cytotoxicity against cancer cells. Therefore, this compound may possess noteworthy anti-proliferative effects.
Key Signaling Pathways Modulated by Quercetin and Its Derivatives
Quercetin and its derivatives exert their biological effects by modulating various intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are critical in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Quercetin's inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Quercetin derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by quercetin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant capacity of a compound.
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 1 mM) in methanol.
-
Prepare a working solution of DPPH by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound dilutions, standard, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for the nitric oxide inhibition assay.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.
-
After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL).
-
Incubate the plate for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition and the IC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Culture:
-
Culture HeLa cells in appropriate media.
-
Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
While direct experimental data for this compound is currently unavailable, this guide provides a robust comparative framework based on the known biological activities of its structural relatives. The presented data and structure-activity relationships suggest that this compound is a promising candidate for further investigation, particularly for its potential anti-inflammatory and anti-cancer properties. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate future research into this and other novel flavonoid derivatives, ultimately contributing to the development of new therapeutic agents. Researchers are encouraged to utilize this guide as a foundational resource for designing and conducting studies to elucidate the specific bioactivities of this compound.
References
Molecular Target of 6-Prenylquercetin-3-Me Ether Remains Elusive in Scientific Literature
Despite a comprehensive review of available scientific literature, the specific molecular target of 6-Prenylquercetin-3-Me ether has not been definitively identified. Research has extensively documented the biological activities of its parent compound, quercetin, and various derivatives, but the direct binding partner for this particular ether remains unconfirmed.
Quercetin, a well-studied flavonoid, is known to interact with a multitude of cellular targets, influencing several signaling pathways. Key among these are the PI3K/Akt and MAPK/ERK pathways, where quercetin and its analogs have shown inhibitory effects.[1] For instance, quercetin-3-methyl ether has been demonstrated to suppress the Notch1 and PI3K/Akt signaling pathways in human breast cancer stem cells.[2]
Similarly, prenylation, the addition of a prenyl group, has been shown to modulate the biological activity of flavonoids. 8-prenyl quercetin, a positional isomer of the "6-prenyl" variant, has been found to directly target SEK1-JNK1/2 and MEK1-ERK1/2 in its anti-inflammatory action.[3][4] This suggests that the prenyl moiety can significantly influence the target specificity of the quercetin scaffold.
While the synthesis and biological evaluation of various quercetin derivatives, including ethers and prenylated forms, have been reported, these studies have primarily focused on their broader antioxidant, anti-inflammatory, and anticancer properties rather than pinpointing a singular molecular target.[5]
The absence of a confirmed molecular target for this compound precludes the development of a detailed comparison guide with alternative compounds at this time. Further research, including affinity chromatography, genetic screening, and computational modeling, is necessary to elucidate its precise mechanism of action and identify its direct molecular interactors.
Signaling Pathways of Related Quercetin Derivatives
To provide context for potential areas of investigation, the following diagrams illustrate the known signaling pathways affected by related quercetin compounds.
Caption: Hypothesized inhibitory action of this compound on the Notch1 and PI3K/Akt pathways, based on the activity of Quercetin-3-Methyl ether.
Caption: Direct targeting of SEK1-JNK1/2 and MEK1-ERK1/2 signaling pathways by 8-Prenylquercetin to inhibit inflammation.
References
- 1. Design, synthesis and biological evaluation of quercetin derivatives as novel β-catenin/B-cell lymphoma 9 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of quercetin and resveratrol peptidyl derivatives as potential anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Verification of 6-Prenylquercetin-3-Me Ether Research Findings: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the potential biological activities of 6-Prenylquercetin-3-Me ether by examining the performance of structurally related compounds: prenylated quercetins and methylated quercetins. Due to a lack of direct research findings for this compound, this analysis relies on experimental data from studies on these related molecules to infer its potential efficacy and mechanisms of action.
Executive Summary
The introduction of a prenyl group to the quercetin backbone has been shown to enhance various biological activities, including anti-inflammatory and antioxidant effects.[1][2] Similarly, methylation of the hydroxyl groups of quercetin can modulate its activity, often leading to altered potency and target specificity.[3][4] This guide synthesizes available data on these two classes of quercetin derivatives to provide a predictive comparison for this compound.
Data Presentation: Comparative Biological Activities
The following tables summarize quantitative data for various prenylated and methylated quercetin derivatives, offering a point of comparison for the potential activities of this compound.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Quercetin | MCF-7 (Breast Cancer) | 73 | [5] |
| Quercetin | MDA-MB-231 (Breast Cancer) | 85 | |
| Quercetin | HeLa (Cervical Cancer) | 43.55 | |
| Quercetin | AGS (Gastric Cancer) | 3.2 µg/mL | |
| Quercetin-3-methyl ether | HL-60 (Leukemia) | 14.3 ± 4.6 | |
| Quercetin-3-methyl ether | SK-Br-3 (Breast Cancer) | ~60% growth inhibition at 10 µM | |
| 4Ac-Quercetin | MCF-7 (Breast Cancer) | 37 | |
| 4Me-Quercetin | MCF-7 (Breast Cancer) | > 100 |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Model | Effect | Reference |
| 8-Prenylquercetin (PQ) | LPS-induced RAW264.7 cells | Stronger inhibition of iNOS, COX-2, NO, and PGE2 production than Quercetin | |
| 8-Prenylquercetin (PQ) | LPS-induced mouse paw edema | Attenuated paw edema | |
| 8-Prenylnaringenin (8-PN) & 8-Prenylapigenin (8-PA) | LPS-induced RAW 264.7 cells | Inhibition of TNF-alpha, iNOS, COX-2 gene expression and release of pro-inflammatory mediators |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | Activity | Reference |
| Prenylated Flavonoids (general) | DPPH Radical Scavenging | Generally potent, structure-dependent | |
| 6-Prenylated-3,5,7,4'-tetrahydroxy-2'-methoxyflavonol | DPPH Radical Scavenging | IC50 value of 2.8 µg/mL | |
| Quercetin | DPPH Radical Scavenging | High antiradical activity determined by the catechol group in the B ring | |
| Quercetin Glycosides | Various | Lower antioxidant activity compared to the aglycone |
Experimental Protocols
Detailed methodologies for the synthesis of key comparator compounds are outlined below.
Synthesis of Prenylated Quercetins (General Approach)
The synthesis of prenylated flavonoids is typically achieved through electrophilic substitution of the flavonoid nucleus with a prenylating agent.
Materials:
-
Quercetin
-
Prenylating agent (e.g., 2-methyl-3-buten-2-ol)
-
Catalyst (e.g., BF3-etherate)
-
Anhydrous solvent (e.g., dioxane)
-
Diethyl ether
-
Water
Procedure:
-
A solution of quercetin is prepared in an anhydrous solvent.
-
The catalyst, such as BF3-etherate, is gradually added to the stirred solution at room temperature.
-
A solution of the prenylating agent in the same anhydrous solvent is then added.
-
The reaction mixture is stirred for several hours.
-
After the reaction is complete, diethyl ether is added, and the mixture is washed with water.
-
The organic layer is collected, dried, and the solvent is evaporated.
-
The resulting products are purified by column chromatography to isolate the desired prenylated quercetin isomers.
Synthesis of Methylated Quercetins (Example: 4'-O-methylquercetin)
The synthesis of methylated quercetins often involves a multi-step process of selective protection, methylation, and deprotection.
Step 1: Selective Protection of the 3' and 4'-Hydroxyl Groups
-
A mixture of quercetin in diphenyl ether is stirred, and dichlorodiphenylmethane is added.
-
The reaction mixture is heated to 175 °C for 30 minutes.
-
After cooling, petroleum ether is added to precipitate the product.
-
The solid is filtered and purified by column chromatography to yield the protected quercetin.
Step 2: Protection of the 3 and 7-Hydroxyl Groups
-
The product from Step 1 is mixed with K2CO3 in dry acetone.
-
Chloromethyl ether is added, and the mixture is refluxed for 6 hours.
-
After cooling and filtration, the solvent is evaporated to yield the di-protected quercetin.
Step 3: Methylation of the 4'-Hydroxyl Group
-
The product from Step 2 is treated with a methylating agent (e.g., iodomethane) to selectively methylate the 4'-hydroxyl group.
Step 4: Deprotection
-
The methylated product is treated with hydrochloric acid in a mixture of CH2Cl2 and ether at 0 °C, then warmed to room temperature and stirred for 6 hours.
-
The reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude material is purified by column chromatography to yield 4'-O-methylquercetin.
Mandatory Visualization
Signaling Pathways
The biological activity of quercetin and its derivatives is mediated through various signaling pathways. The following diagrams illustrate key pathways influenced by prenylated and methylated quercetins.
Caption: Anti-inflammatory mechanism of 8-Prenylquercetin via MAPK pathway inhibition.
Caption: Anticancer mechanism of Quercetin-3-methyl ether via PI3K/Akt and Notch1 inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of prenylated and methylated quercetin derivatives.
Caption: General workflow for the synthesis of prenylated quercetin.
Caption: General workflow for the synthesis of methylated quercetin.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Prenylquercetin-3-Me Ether
For laboratory professionals engaged in research and development, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step protocol for the disposal of 6-Prenylquercetin-3-Me ether, emphasizing safety and adherence to standard laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not definitively located. While one source indicates a similar compound is not hazardous, other related quercetin compounds are classified as toxic.[1] Therefore, it is imperative to handle this compound with caution and treat it as potentially hazardous chemical waste. Always consult your institution's specific chemical hygiene plan and local regulations before proceeding with any disposal.
Immediate Safety and Handling Precautions
All personnel assigned to handle and dispose of this compound must be thoroughly trained in chemical waste management. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat or other protective outerwear is necessary.
Quantitative Data Summary
For proper waste labeling and documentation, the following table summarizes key identifiers for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Information not readily available |
| CAS Number | Information not readily available |
| Molecular Formula | C21H20O7 (example for a related compound) |
| Appearance | Likely a solid powder |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and disposal of waste containing this compound.
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and disposable labware, should be treated as hazardous chemical waste.[2]
-
Segregate Waste Streams: Proper segregation is crucial to prevent dangerous chemical reactions.
-
Solid Waste: Collect unused or expired powder in a designated, clearly labeled, and compatible waste container.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof container.[2]
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be disposed of in a container designated for chemically contaminated solid waste.
-
-
Container Selection and Labeling:
-
Use only approved, leak-proof containers that are in good condition with a secure, tight-fitting lid.
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Storage should be in accordance with all local and institutional regulations.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Protocols
This document provides disposal procedures and does not cite experimental protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Prenylquercetin-3-Me ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 6-Prenylquercetin-3-Me ether. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on best practices for handling flavonoids and similar research chemicals.[1][2] Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1] The level of PPE required is contingent on the specific laboratory task being performed.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not working in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, particularly when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Source: Adapted from BenchChem safety guidelines for similar compounds.[1][2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risks throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store the compound in a cool, dry, and dark place, away from incompatible materials.
2. Handling and Preparation:
-
Engineering Controls: Always handle the solid form of this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.
-
Procedural Steps:
-
Ensure the work area is clean and uncluttered before starting.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Minimize the creation of dust.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Procedures
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
